Boc-N-Amido-PEG4-propargyl
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBQLUQQSACBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-N-Amido-PEG4-propargyl: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Amido-PEG4-propargyl is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of PROTACs. Detailed experimental protocols and workflow diagrams are provided to facilitate its practical application in a research setting.
Chemical Structure and Properties
This compound possesses three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[4] The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions.[4] The hydrophilic PEG4 spacer enhances the aqueous solubility and cell permeability of the resulting conjugate, which are crucial properties for effective drug delivery.[5] The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][6]
The chemical structure of this compound is as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C16H29NO6 | [4] |
| Molecular Weight | 331.4 g/mol | [4] |
| CAS Number | 1219810-90-8 | [4] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Purity | ≥95-98% | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | -20°C | [4] |
Applications in PROTAC Synthesis
The unique trifunctional nature of this compound makes it an ideal linker for the modular synthesis of PROTACs. A typical PROTAC consists of a "warhead" that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The synthesis of a PROTAC using this compound generally involves a two-step process:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is reacted with an azide-functionalized E3 ligase ligand or warhead. This highly specific and efficient reaction forms a stable triazole linkage.[5][7]
-
Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the amine terminus of the linker under acidic conditions. The newly exposed amine is then coupled to the carboxylic acid of the other binding partner (either the warhead or the E3 ligase ligand) via an amide bond formation reaction.
This modular approach allows for the rapid and efficient synthesis of a library of PROTACs with varying warheads, E3 ligase ligands, and linker attachment points, facilitating the optimization of their biological activity.[7]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involved in the synthesis of a PROTAC using this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the CuAAC reaction between this compound and an azide-functionalized binding partner (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water. If using TBTA, pre-mix the CuSO₄·5H₂O with TBTA (0.1-0.2 eq) in the solvent.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed Cu/TBTA solution).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole-linked product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection in Solution Phase
This protocol outlines the removal of the Boc protecting group from the amine terminus of the linker.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution during an aqueous workup).
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized binding partner (e.g., a warhead).
Materials:
-
Deprotected amine-linker-E3 ligase ligand intermediate (from Protocol 2)
-
Carboxylic acid-functionalized warhead
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-E3 ligase ligand intermediate (1.0-1.2 eq) in anhydrous DMF to the activated ester solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% lithium chloride solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the development and biological evaluation of a PROTAC synthesized using this compound.
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Conclusion
This compound is a highly versatile and valuable linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, allows for a modular and efficient approach to drug discovery. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working to harness the power of targeted protein degradation for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Boc-N-Amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Boc-N-Amido-PEG4-propargyl, a versatile heterobifunctional linker crucial for advancements in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group and a Boc-protected amine. This structure allows for sequential conjugation reactions, making it an invaluable tool in the construction of complex biomolecules.[1][2] The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][3][4] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[2]
| Property | Value | Source |
| Molecular Weight | 331.4 g/mol | [5] |
| Molecular Formula | C16H29NO6 | [5] |
| Purity | Typically ≥95-98% | [4][5] |
| CAS Number | 1219810-90-8 | [5] |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][6] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.
This compound serves as a flexible linker in PROTAC synthesis.[1] The synthetic strategy typically involves two key steps:
-
Click Chemistry: The propargyl group of the linker is reacted with an azide-functionalized molecule, which could be either the target protein ligand or the E3 ligase ligand.
-
Amide Coupling: Following the deprotection of the Boc group, the resulting amine is coupled with a carboxylic acid-functionalized partner (the other ligand) to complete the PROTAC structure.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., ligand for a target protein)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in the reaction solvent.
-
Prepare a solution of copper(II) sulfate (0.1-0.2 equivalents) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
General Protocol for Boc Deprotection and Amide Coupling
This protocol describes the deprotection of the Boc group and subsequent amide bond formation.
Materials:
-
Boc-protected intermediate from the CuAAC reaction
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized molecule (e.g., E3 ligase ligand)
-
Coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
Part 1: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt.
Part 2: Amide Coupling
-
Dissolve the amine salt and the carboxylic acid-functionalized molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the amine salt.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The final PROTAC product is then purified by preparative HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Synthetic Workflow for a PROTAC using this compound.
Caption: Mechanism of Action for a PROTAC-mediated protein degradation.
References
Technical Guide: Boc-N-Amido-PEG4-propargyl (CAS No. 1219810-90-8) in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Boc-N-Amido-PEG4-propargyl, a bifunctional linker crucial in the field of targeted protein degradation. With the CAS number 1219810-90-8, this molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, experimental protocols for its application, and the underlying mechanism of action of PROTACs synthesized using this linker.
Introduction
This compound is a hetero-bifunctional linker containing a Boc-protected amine and a terminal propargyl group. The polyethylene glycol (PEG) spacer enhances solubility and provides optimal length and flexibility for the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase. This guide will serve as a comprehensive resource for researchers leveraging this linker in the development of novel therapeutics.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1219810-90-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₉NO₆ | [2][3][5][6] |
| Molecular Weight | 331.40 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95-98% | [2][3] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage | -20°C | [2] |
Mechanism of Action in PROTACs
PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.
This compound serves as the linker, playing a critical role in the PROTAC's function. The propargyl group allows for covalent attachment to an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The Boc-protected amine, after deprotection, can be coupled to a carboxylic acid-functionalized ligand. The PEG4 spacer provides the necessary length and flexibility for the PROTAC to simultaneously bind both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 5. This compound | Alkynyls | Ambeed.com [ambeed.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. t-Boc-N-Amido-PEG4-propargyl (1 x 100 mg) | Reagentia [reagentia.eu]
An In-depth Technical Guide to the Synthesis of Boc-N-Amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-N-Amido-PEG4-propargyl, a valuable heterobifunctional linker molecule. This compound is of significant interest in the fields of drug delivery, proteomics, and bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a Boc-protected amine for controlled, sequential conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for facile "click" chemistry reactions.
Physicochemical and Quantitative Data
The key quantitative and physicochemical properties of this compound are summarized in the table below for easy reference and comparison. This data is critical for reaction planning, characterization, and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉NO₆ | [1] |
| Molecular Weight | 331.4 g/mol | [1][2] |
| CAS Number | 1219810-90-8 | [1][2] |
| Appearance | Colorless to light yellow liquid or oil | |
| Purity | ≥95-98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, under an inert atmosphere | [2] |
Synthesis Route: Amide Coupling
The most direct and widely applicable synthetic route to this compound is through the amide coupling of a Boc-protected amino-PEG precursor with propynoic acid. This reaction is typically facilitated by the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, thereby increasing the efficiency of the amidation.
The overall reaction scheme is depicted below:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via EDC/NHS-mediated amide coupling.
Materials:
-
Boc-NH-PEG4-amine (tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate)
-
Propynoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Activation of Propynoic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propynoic acid (1.2 equivalents) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC·HCl (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of propynoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve Boc-NH-PEG4-amine (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (2.0 equivalents) to the solution of Boc-NH-PEG4-amine to act as a base.
-
Slowly add the solution of the activated propynoic acid (from step 1) to the Boc-NH-PEG4-amine solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the consumption of the starting amine by TLC.
-
-
Work-up and Extraction:
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[3]
-
Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the pure this compound.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a viscous oil.
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the Boc protecting group (singlet at ~1.44 ppm), the PEG backbone (multiplets between 3.5-3.7 ppm), the methylene group adjacent to the amide nitrogen (triplet at ~3.4 ppm), the methylene group adjacent to the Boc-protected amine (triplet at ~3.2 ppm), and the terminal alkyne proton (singlet at ~2.0-2.5 ppm).
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis and purification process.
This in-depth guide provides the necessary information for the successful synthesis and characterization of this compound. The provided protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the starting materials.
References
An In-depth Technical Guide on the Core Role of the PEG4 Spacer in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
In the intricate field of bioconjugation, the selection of a chemical linker to connect therapeutic molecules to biologics like antibodies or proteins is a critical determinant of the final conjugate's success. These linkers significantly influence the efficacy, stability, and pharmacokinetic profile of the bioconjugate. Among the various linkers available, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have emerged as a foundational technology.[1] This guide delves into the technical aspects of the PEG4 spacer, providing quantitative data, experimental protocols, and visual diagrams to illuminate its role in modern drug development.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is pivotal in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[1] This poor water solubility can lead to aggregation, diminishing efficacy and increasing the risk of an immune response.[1] The hydrophilic nature of the ethylene glycol units in the PEG4 spacer increases the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[1][2]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can form a protective hydration layer around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the likelihood of an immune response.[1][3] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can modify the biodistribution of the bioconjugate.[1][3] This often results in improved drug exposure at the target site and a better overall therapeutic index.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer, which is approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload remains accessible to its target once the bioconjugate reaches its destination.[1]
-
Discreteness and Homogeneity: A significant advantage of the PEG4 linker is its discrete nature, meaning it is a single molecular entity with a defined structure and molecular weight.[4] This contrasts with traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths.[4] This homogeneity is crucial for manufacturing and regulatory approval, as it ensures batch-to-batch consistency and a well-characterized final product.[4]
Data Presentation: Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often provides a favorable balance, the ideal length is context-dependent.[1] The following table summarizes quantitative data on the effect of different PEG spacer lengths on the properties of bioconjugates.
| Bioconjugate | PEG Spacer Length | Observation | Reference |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 spacer. | [1] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 spacer. | [1] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo in comparison to other lengths. | [1] |
| Bombesin-based radiolabeled antagonists | PEG2, PEG12 | Hydrophilicity increased with spacer length (logD: -1.95 for PEG2 vs. -2.22 for PEG12). | [5] |
| Bombesin-based radiolabeled antagonists | PEG2, PEG6 | Serum stability increased with spacer length (T1/2 = 246±4 min for PEG2 vs. 584±20 min for PEG6). | [5] |
| 177Lu-labeled bombesin conjugates | PEG4, PEG6 | Showed similar pharmacokinetics with high tumor uptake and excellent tumor-to-kidney ratios. | [5] |
Experimental Protocols
The following provides a detailed methodology for a common bioconjugation reaction involving a maleimide-functionalized payload and a thiol-containing biomolecule, utilizing a PEG4 spacer.
Protocol: Conjugation of a Thiol-Containing Biomolecule to a Maleimide-Activated Payload with a PEG4 Spacer
Materials:
-
Thiol-containing biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Maleimide-activated payload incorporating a PEG4 spacer, dissolved in a compatible organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Biomolecule Preparation (if necessary):
-
If targeting native disulfides in an antibody, partially reduce the antibody using a controlled amount of a reducing agent like TCEP. Incubate at 37°C for a specified time (e.g., 1-2 hours) to generate reactive thiol groups.
-
Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.
-
-
Conjugation Reaction:
-
Add the maleimide-activated PEG4-payload solution to the thiol-containing biomolecule solution. The molar ratio of the payload to the biomolecule should be optimized based on the desired drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of the payload.
-
Gently mix the reaction solution and incubate at room temperature or 4°C. The reaction time can vary from 1 to 4 hours, or overnight at 4°C. Monitor the reaction progress if possible.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching reagent such as free cysteine at a concentration several times higher than the initial concentration of the maleimide payload.[1]
-
Incubate for an additional 30-60 minutes.
-
-
Purification:
-
Characterization:
-
Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.
-
DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload. Mass spectrometry can provide a more precise DAR value.
-
Purity and aggregation can be assessed by SEC.
-
Mandatory Visualization
Caption: General workflow of antibody-drug conjugate (ADC) development using a PEG4 spacer.
Caption: Influence of the PEG4 spacer on the key properties of a bioconjugate.
Caption: The core structure of a PROTAC, highlighting the role of the PEG4 spacer.
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools.[1] As the field of bioconjugation continues to evolve, the versatile properties of the PEG4 spacer will undoubtedly ensure its continued prominence in the design of innovative and effective biotherapeutics.
References
The Crucial Core: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and drug-like properties.[5][6] The length, composition, rigidity, and attachment points of the linker all profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation of the POI.[7][8] This guide provides a comprehensive technical overview of PROTAC linkers, detailing their classification, design principles, and the experimental protocols used for their evaluation.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[4][9] This orchestrated interaction initiates a cascade of events within the ubiquitin-proteasome pathway, the primary mechanism for regulated protein degradation in eukaryotic cells.[10][11]
The process begins with the activation of ubiquitin by an E1 activating enzyme in an ATP-dependent manner.[10][12] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[10][12] The PROTAC molecule, by simultaneously binding to the POI and an E3 ligase, forms a ternary complex.[3][12] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI.[13][14] The successive addition of ubiquitin molecules results in a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[15][16] The proteasome then unfolds and degrades the tagged POI into small peptides, and the PROTAC molecule is released to engage in another cycle of degradation.[4][17]
Classification and Properties of PROTAC Linkers
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a significant impact on the PROTAC's physicochemical properties and biological activity.[1][17]
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility.[17]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational freedom.[17] However, they are generally hydrophobic, which can negatively impact solubility.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[18][] The ethylene glycol units provide polarity and can participate in hydrogen bonding.[17] Approximately 54-55% of reported PROTACs utilize PEG linkers.[10][18]
Advantages of Flexible Linkers:
-
Synthetically accessible and easy to modify.[17]
-
Conformational flexibility can increase the probability of forming a productive ternary complex.[17]
Disadvantages of Flexible Linkers:
-
High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[17]
-
Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact oral bioavailability.[17]
Rigid Linkers
Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[1][17]
-
Cyclic Structures: Saturated rings like piperazine and piperidine can constrain the linker's conformation and enhance metabolic stability.[1][5]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can facilitate π-π stacking interactions within the ternary complex.[17][]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[13][17]
Advantages of Rigid Linkers:
-
Can pre-organize the PROTAC for favorable ternary complex formation, reducing the entropic penalty of binding.[17]
-
May improve selectivity by disfavoring the formation of off-target ternary complexes.[3]
-
Can enhance metabolic stability.[10]
Disadvantages of Rigid Linkers:
-
Can be more synthetically challenging to prepare.[17]
-
Excessive rigidity can limit the PROTAC's ability to adopt the optimal conformation for ternary complex formation.[]
"Smart" and Functional Linkers
More recently, linkers with integrated functionalities are being explored.[17]
-
Photoswitchable Linkers: These linkers, often containing azobenzene units, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for controlled activation of the PROTAC.[7]
-
Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[7]
Rational Design Principles for PROTAC Linkers
The optimization of a PROTAC linker is a multifactorial process that requires careful consideration of several parameters.[7]
Linker Length Optimization
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[7] A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[8] Conversely, a linker that is too long may result in an unstable or unproductive ternary complex.[8]
Impact of Linker Composition on Physicochemical Properties
The chemical makeup of the linker significantly influences the drug-like properties of the PROTAC.[7] The incorporation of polar functional groups, such as amides and ethers, can improve solubility, while lipophilic groups can enhance cell permeability.[7] The "chameleon effect" has been described for some flexible linkers, where they adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[17]
Attachment Points (Exit Vectors)
The points at which the linker is attached to the POI and E3 ligase ligands, known as the "exit vectors," are crucial.[17] The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[17] Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its target.[17]
Quantitative Data on Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| Alkyl/Ether | < 12 | No degradation | - | TBK1 | [10] |
| Alkyl/Ether | 12-29 | Submicromolar | >90 | TBK1 | [5] |
| Alkyl/Ether | 21 | 3 | 96 | TBK1 | [5] |
| Alkyl/Ether | 29 | 292 | 76 | TBK1 | [5] |
| Hydrocarbon | 16 | - | Superior degradation | Estrogen Receptor | [21] |
| Linker Composition | Effect on Degradation | Target Protein | Cell Line | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | CRBN | HEK293T | [10] |
| Three PEG units | Weak degradation | CRBN | HEK293T | [5] |
| Flexible (PEG) | Exhibited degradation | Androgen Receptor | 22Rv1 | [10] |
| Rigid (Disubstituted Alkene) | More potent degradation | Androgen Receptor | 22Rv1 | [10] |
| Flexible Linker | Superior degradation efficiency | PI3K/mTOR | - | [14] |
| PROTAC Linker Type | Physicochemical Properties |
| Alkyl Chains | High flexibility, generally hydrophobic, can be metabolically labile. |
| PEG Chains | High flexibility, hydrophilic (improves solubility), can have reduced metabolic stability. |
| Piperazine/Piperidine | Increased rigidity, can enhance metabolic stability and solubility. |
| Aromatic Rings | High rigidity, planar, can participate in π-π stacking. |
| Alkynes/Triazoles | Rigid and linear, metabolically stable. |
Experimental Protocols for PROTAC Linker Evaluation
A systematic experimental workflow is essential for the evaluation and optimization of PROTAC linkers.
PROTAC Synthesis using Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid and efficient synthesis of PROTACs.[18][]
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)
-
Solvent (e.g., a mixture of t-BuOH and water)
Protocol:
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in the solvent mixture.
-
Add the copper(I) catalyst to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by techniques like LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
Western Blot for Determination of DC50 and Dmax
Western blotting is a widely used technique to quantify the degradation of a target protein.[15] The key parameters determined are the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[2]
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[15]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[15]
-
HiBiT Assay for Protein Degradation
The HiBiT protein tagging system is a sensitive, real-time method for quantifying protein degradation.[22] It involves tagging the target protein with a small 11-amino-acid peptide (HiBiT) that can reconstitute a luminescent signal with a larger complementary polypeptide (LgBiT).[13]
Materials:
-
CRISPR-edited cells with the target protein endogenously tagged with HiBiT
-
LgBiT protein or expression vector
-
Luminescent substrate (e.g., Nano-Glo® Endurazine™)
-
Luminometer
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, multi-well plate.[22]
-
Substrate Addition: Add the luminescent substrate to the cells and incubate to allow for signal equilibration.[22]
-
PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.[22]
-
Luminescence Measurement: Measure the luminescence signal kinetically over time using a luminometer.[22] The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
Data Analysis: Calculate the degradation rate, DC50, and Dmax from the kinetic data.[13]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[23]
Materials:
-
Cell culture reagents and transfection reagents (if needed)
-
PROTAC compound
-
Lysis buffer (non-denaturing)
-
Antibody against the POI or E3 ligase
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC compound and lyse them in a non-denaturing lysis buffer.[24]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the captured protein complexes.[25]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and a component of the E3 ligase complex to confirm their co-precipitation.[11]
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a technique used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as to assess the cooperativity of ternary complex formation.[6] The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein.[26]
Materials:
-
Fluorescently labeled ligand (tracer) for either the POI or the E3 ligase
-
Purified POI and E3 ligase proteins
-
PROTAC compound
-
Assay buffer
-
Microplate reader with FP capabilities
Protocol for Competitive Binding:
-
Assay Setup: In a microplate, combine the fluorescent tracer, the target protein (or E3 ligase), and a serial dilution of the PROTAC compound.[27]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization in each well.[27]
-
Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization. Plot the FP signal against the PROTAC concentration to determine the binding affinity (IC50 or Ki).[6]
Conclusion
The linker is a pivotal component of a PROTAC molecule, with its design and optimization being critical for achieving potent and selective protein degradation. A deep understanding of the interplay between linker length, composition, and rigidity is essential for the rational design of next-generation PROTACs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of PROTAC linkers, enabling researchers to make informed decisions in the development of novel protein degraders with improved therapeutic potential. The continued exploration of "linkerology" will undoubtedly unlock new possibilities in targeting the "undruggable" proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Methodological & Application
Application Notes and Protocols for Boc-N-Amido-PEG4-propargyl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Boc-N-Amido-PEG4-propargyl as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emerging as a powerful therapeutic modality for targeted protein degradation. The choice of linker is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ubiquitin ligase.
This compound is a versatile, heterobifunctional linker that offers several advantages in PROTAC design. The polyethylene glycol (PEG) chain enhances aqueous solubility and can improve pharmacokinetic properties. The terminal propargyl group allows for efficient and specific conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Boc-protected amine provides a stable handle for subsequent deprotection and coupling to another molecular entity.
Core Concepts: The PROTAC Mechanism
PROTACs are bifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating the target protein from the cell. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. For this example, we will outline the synthesis of a hypothetical BRD4-targeting PROTAC, a common target in cancer therapy.
Protocol 1: Synthesis of Azide-Functionalized E3 Ligase Ligand
This protocol describes the functionalization of an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) with an azide group for subsequent click chemistry.
Materials:
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Azido-acetic acid NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add TEA or DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the azido-acetic acid NHS ester (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized E3 ligase ligand.
Protocol 2: Coupling of this compound to the Target Protein Ligand
This protocol describes the deprotection of the Boc group on the linker and subsequent amide bond formation with a target protein ligand (e.g., a JQ1 derivative for BRD4) that has a carboxylic acid handle.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid group (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Solvents for purification (e.g., preparative HPLC)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine-PEG4-propargyl TFA salt is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the target protein ligand (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add the deprotected amine-PEG4-propargyl (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the target protein ligand-linker intermediate.
-
Protocol 3: Final PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to couple the two intermediates.
Materials:
-
Target protein ligand-linker intermediate (from Protocol 2)
-
Azide-functionalized E3 ligase ligand (from Protocol 1)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the target protein ligand-linker intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 - 0.3 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data for PROTAC synthesis and evaluation. These values are illustrative and will vary depending on the specific ligands and experimental conditions used.
Table 1: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction | Typical Yield (%) |
| 1 | Azide Functionalization of E3 Ligand | 70-90 |
| 2 | Amide Coupling of Linker to POI Ligand | 50-80 |
| 3 | CuAAC "Click" Reaction | 60-95[1] |
Table 2: Illustrative In Vitro Efficacy Data for a BRD4-Targeting PROTAC
| Parameter | Value | Description |
| Binding Affinity (Kd, nM) | ||
| to BRD4 | 50-150 | Affinity of the PROTAC's warhead to the target protein. |
| to E3 Ligase (e.g., Cereblon) | 100-500 | Affinity of the PROTAC's anchor to the E3 ligase. |
| Protein Degradation | ||
| DC₅₀ (nM) | 10-100 | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ (%) | >90 | Maximum percentage of target protein degradation. |
| Cellular Activity | ||
| IC₅₀ (nM) in cancer cell line | 20-200 | Concentration of the PROTAC causing 50% inhibition of cell viability. |
Visualizations
Caption: Workflow for PROTAC synthesis using this compound.
Caption: General mechanism of action for a PROTAC molecule.
Caption: Inhibition of BRD4 signaling pathway by a BRD4-targeting PROTAC.
References
Application Notes and Protocols: Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of peptide synthesis and the functionalization of polyethylene glycol (PEG) linkers.[1][2] The Boc group's stability in various conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic strategies.[3][4] This application note provides a detailed protocol for the efficient deprotection of Boc-protected PEG linkers, a critical step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications. The protocol outlines the use of trifluoroacetic acid (TFA) for the cleavage of the Boc group, followed by methods for the isolation and purification of the resulting free amine.
Chemical Reaction Pathway
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2] This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene and carbon dioxide, yielding the free amine.[2]
Caption: Boc Deprotection Reaction Pathway.
Experimental Protocols
This section details the materials and methods for the Boc deprotection of a PEG linker.
Materials
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for most standard Boc-protected PEG linkers.
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[6]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6] If the substrate contains other acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[6] Continue stirring for an additional 1-2 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6] The deprotected product should have a lower Rf value on TLC compared to the Boc-protected starting material.[6]
-
Work-up and Isolation:
-
Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6] The product at this stage is the TFA salt of the amine.
-
Precipitation (Optional): The deprotected PEG-linker, as its ammonium salt, can often be precipitated by adding cold diethyl ether to the concentrated residue.[6]
-
Neutralization (for free amine): To obtain the free amine, dissolve the residue in an organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker as a free amine.[6]
-
Data Presentation: Reaction Conditions and Monitoring
| Parameter | Recommended Conditions | Notes |
| Concentration of PEG Linker | 0.1 - 0.2 M in DCM | Ensures good solubility of the PEG linker.[6] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for sterically hindered groups.[6] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction exotherm.[6] |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[7] |
| Monitoring Technique | TLC, LC-MS, ¹H NMR | ¹H NMR can be used to observe the disappearance of the Boc group's tert-butyl protons (singlet around 1.4 ppm).[6] |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of PEG linkers.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad scope, and the formation of only inoffensive byproducts.[2] It facilitates the regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively afford the 1,4-disubstituted product.[1][4] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry, often serving as a bioisostere for the amide bond.[2][5] This powerful ligation technique has found widespread use in drug discovery, bioconjugation, and materials science.[1][5][6][7]
Reaction Mechanism
The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle involving a copper(I) intermediate. While initial proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored.[1][8] The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[4][9][10] The use of a stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation, and to accelerate the reaction.[11][12][13]
The key steps of the catalytic cycle are:
-
Formation of Copper-Acetylide: A copper(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.[2][]
-
Coordination and Cycloaddition: The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered metallacycle.[1][4]
-
Ring Contraction: This intermediate undergoes rapid ring contraction to a more stable dinuclear copper triazolide.[1]
-
Protonolysis and Product Release: Protonolysis of the copper-triazole bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]
Data Presentation: Typical Reaction Parameters
The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. The following tables summarize common quantitative parameters for both small molecule synthesis and bioconjugation.
Table 1: General Reaction Parameters for Small Molecule Synthesis
| Parameter | Typical Range | Notes | Source(s) |
| Catalyst Loading | 0.25 - 5 mol% | Lower loadings are often sufficient for efficient reactions. | [15] |
| Ligand:Copper Ratio | 1:1 to 2:1 | Higher ratios can sometimes be inhibitory in organic solvents. | [15][16] |
| Reducing Agent | 5 - 10 mol% (if using Cu(II)) | Sodium ascorbate is the most common choice. | [15] |
| Temperature | 25 - 60 °C | Room temperature is often sufficient, but gentle heating can increase rates. | [13] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, THF | Choice depends on substrate solubility. | [13] |
Table 2: General Reaction Parameters for Aqueous Bioconjugation
| Parameter | Typical Concentration | Notes | Source(s) |
| Copper Catalyst | 0.25 - 1 mM | Higher concentrations can be detrimental to biomolecules. | [15] |
| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ligand ratio protects biomolecules from copper-mediated damage. | [9][15][17] |
| Reducing Agent | 5 mM | Sodium ascorbate is typically used. | [9] |
| Biomolecule Conc. | 25 - 50 µM | Reactions are often performed at low concentrations. | [18] |
| Buffer | PBS, HEPES, MOPS (pH 7-8) | Avoid buffers with high concentrations of chloride or Tris. | [9][13] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a typical CuAAC reaction between an azide and a terminal alkyne for small molecule synthesis.
Materials:
-
Azide-containing starting material
-
Alkyne-containing starting material
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or THF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Inert gas supply (optional but recommended)
Procedure:
-
To a reaction vessel, add the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).
-
Dissolve the starting materials in the chosen solvent. If using a biphasic system like t-BuOH/H₂O, ensure vigorous stirring.
-
For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution. For a 1 mol% catalyst loading, add CuSO₄·5H₂O (0.01 equivalents) and the ligand (e.g., TBTA, 0.01-0.02 equivalents) to a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.05-0.10 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The color of the solution may change.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, filtration, or chromatography depending on its properties.[4][13]
Protocol 2: Bioconjugation of a Protein with a Small Molecule
This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing small molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing small molecule stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to scavenge reactive carbonyls)[17]
-
Microcentrifuge tubes or other suitable reaction vessels
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[18]
-
Add the azide-containing small molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[18]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the desired final concentration in the reaction (e.g., final concentration of 0.25 mM copper and 1.25 mM ligand).[9] Let the premix stand for a few minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
If using, add aminoguanidine to a final concentration of 25 µL.[17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]
-
Gently mix the reaction by inverting the tube or using a slow rotator. Incubate at room temperature for 1-3 hours, protected from light if using fluorescent probes.[19]
-
Purify the resulting protein conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and copper.[20]
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a typical CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click reaction ligands | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. axispharm.com [axispharm.com]
- 20. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Bioconjugation of Peptides with Boc-N-Amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. The introduction of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This is achieved by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation. The heterobifunctional linker, Boc-N-Amido-PEG4-propargyl, is a versatile reagent that facilitates the precise installation of a PEGylated alkyne moiety onto a peptide.
This linker features a Boc-protected amine, which allows for directional conjugation to a peptide's C-terminus or an amino acid side chain, and a terminal propargyl group. The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the highly efficient and specific ligation of the PEGylated peptide to another molecule bearing an azide group, such as a targeting ligand, a cytotoxic drug, or a fluorescent probe. A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby inducing targeted protein degradation.
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with this compound, including Boc deprotection, CuAAC conjugation, purification, and characterization of the final conjugate.
Key Applications
-
PROTAC Synthesis: this compound is a commonly used linker in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapeutics.
-
Peptide Labeling: The propargyl group allows for the straightforward attachment of fluorescent dyes, radioisotopes, or other reporter molecules for imaging and diagnostic applications.[2]
-
Peptide Cyclization: Intramolecular click chemistry can be employed to generate cyclic peptides, which often exhibit enhanced stability and bioactivity.[3]
Experimental Protocols
This section details the multi-step process for the bioconjugation of a peptide with this compound, followed by a subsequent click chemistry reaction.
Protocol 1: Boc Deprotection of a Peptide
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide to expose the primary amine for conjugation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 50% (v/v) TFA in DCM. A common ratio is 1 mL of the TFA/DCM mixture per 100 mg of peptide.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM by rotary evaporation.
-
To precipitate the deprotected peptide, add cold diethyl ether to the concentrated residue.
-
Centrifuge the mixture to pellet the peptide and decant the ether. Repeat the ether wash twice to remove residual TFA.
-
Dry the peptide pellet under vacuum.
-
For subsequent reactions, the peptide trifluoroacetate salt can often be used directly. If the free amine is required, the salt can be neutralized by dissolving the peptide in a suitable solvent and adding a base such as DIPEA.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the propargylated peptide (prepared using this compound, following Boc deprotection and amide coupling to the peptide) with an azide-containing molecule.
Materials:
-
Propargylated peptide
-
Azide-containing molecule (e.g., another peptide, a small molecule drug, or a fluorescent probe)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.
-
In a microcentrifuge tube, combine the propargylated peptide and the azide-containing molecule in a suitable buffer (e.g., PBS). The molar ratio of the two reactants should be optimized, but a 1:1.2 ratio of alkyne to azide is a good starting point.
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) and protect the biomolecules.[3]
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper can range from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the range of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the triazole-linked product.
-
Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper catalyst.
Protocol 3: Purification of the PEGylated Peptide Conjugate
This protocol describes the purification of the final peptide conjugate from unreacted starting materials and reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude reaction mixture from Protocol 2
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the crude reaction mixture with a small amount of TFA.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the C18 RP-HPLC column.
-
Elute the components using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5-95% B over 30 minutes. The increased hydrophobicity of the PEGylated peptide will result in a longer retention time compared to the unreacted peptide.[][5]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for peptides).
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described protocols. These values are representative and may vary depending on the specific peptide and reaction conditions.
Table 1: Boc Deprotection of a Model Peptide
| Parameter | Value | Method of Analysis |
| Starting Material | Boc-Protected Peptide (e.g., 10 mg) | - |
| Deprotection Reagent | 50% TFA in DCM | - |
| Reaction Time | 30 minutes | TLC, LC-MS |
| Yield | >95% | Gravimetric |
| Purity | >98% | RP-HPLC |
Table 2: CuAAC Conjugation of a Propargylated Peptide
| Parameter | Value | Method of Analysis |
| Propargylated Peptide | 1.0 eq | - |
| Azide-Molecule | 1.2 eq | - |
| Copper(II) Sulfate | 0.1 eq | - |
| Sodium Ascorbate | 0.5 eq | - |
| THPTA Ligand | 0.5 eq | - |
| Reaction Time | 2 hours | LC-MS |
| Conversion Rate | >90% | LC-MS |
Table 3: Purification and Characterization of the Final Conjugate
| Parameter | Value | Method of Analysis |
| Purification Method | RP-HPLC (C18 column) | - |
| Purity after Purification | >99% | RP-HPLC |
| Observed Molecular Weight | Matches theoretical mass | MALDI-TOF or ESI-MS |
| Final Yield | 70-80% (over two steps) | Gravimetric |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the bioconjugation of a peptide with this compound and subsequent click chemistry.
Caption: A schematic of the experimental workflow for peptide bioconjugation.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action of a PROTAC synthesized using the this compound linker.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC for targeted protein degradation.[6][7][8][9]
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the identity and purity of the final PEGylated peptide conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As described in the purification protocol, RP-HPLC is the primary method for assessing the purity of the final product. A single, sharp peak is indicative of a highly pure compound.[5]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS should be used to confirm the molecular weight of the final conjugate. The observed mass should correspond to the sum of the masses of the peptide, the linker, and the clicked molecule, minus the mass of water lost during amide bond formation. The characteristic mass difference of the PEG unit can also be observed.[10][11]
Conclusion
The bioconjugation of peptides with this compound is a powerful and versatile strategy for the development of advanced therapeutics and research tools. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this chemistry in their own projects. The ability to precisely introduce a PEGylated alkyne handle opens up a wide array of possibilities for creating novel peptide-based constructs with enhanced properties and functionalities. Careful execution of the described experimental steps, coupled with rigorous purification and characterization, will ensure the generation of high-quality bioconjugates for a variety of applications, from targeted drug delivery to fundamental biological studies.
References
- 1. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Protein PEGylation using Boc-N-Amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to proteins, is a cornerstone strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can improve protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life. This document provides detailed application notes and protocols for the site-specific PEGylation of proteins utilizing Boc-N-Amido-PEG4-propargyl, a heterobifunctional PEGylation reagent.
This reagent features a terminal propargyl group, enabling covalent attachment to azide-modified proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The other terminus is a Boc-protected amine, which, after deprotection, can be used for subsequent conjugation, allowing for the creation of more complex bioconjugates. This two-step conjugation approach offers precise control over the PEGylation site, leading to homogenous products with preserved biological activity.
Principle of the Method
The PEGylation of a target protein using this compound is a multi-step process:
-
Protein Modification (Azide Introduction): A reactive azide group must first be introduced into the target protein. This can be achieved through various methods, such as the modification of lysine residues with an NHS-azide reagent or the incorporation of an azido-amino acid during protein expression.
-
Boc Deprotection of the PEG Reagent: The Boc (tert-butyloxycarbonyl) protecting group on the this compound is removed under acidic conditions to yield a free amine. This step is performed if the amine functionality is desired for subsequent conjugation after the initial PEGylation. For simple PEGylation, this step can be omitted.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the PEG reagent reacts with the azide group on the protein in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Purification and Characterization: The resulting PEGylated protein is purified to remove excess reagents and byproducts. Characterization is then performed to confirm successful PEGylation and assess the properties of the conjugate.
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Protein
This protocol describes a general method for introducing azide groups onto a protein by modifying lysine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-dPEG®4-NHS ester)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Azido-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO or DMF to prepare a 100 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted Azido-NHS ester by dialysis against PBS or by using a desalting column equilibrated with PBS.
-
Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay).
Protocol 2: PEGylation of Azide-Modified Protein via CuAAC
This protocol details the "click chemistry" reaction between the azide-modified protein and this compound.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 1 mg/mL) and a 10- to 50-fold molar excess of this compound from the stock solution.
-
In a separate tube, premix the copper catalyst. Add CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the premixed copper catalyst to the protein-PEG mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Purification: Purify the PEGylated protein from excess reagents and catalyst using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). Monitor the elution profile by measuring absorbance at 280 nm.
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight. Further characterization can be performed using mass spectrometry.
Protocol 3: t-Boc Deprotection of the PEGylated Protein
This protocol is for the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Boc-PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Lyophilization: Lyophilize the purified Boc-PEGylated protein to dryness.
-
Deprotection Solution: Prepare a deprotection solution of 50% TFA in anhydrous DCM.
-
Deprotection Reaction: Dissolve the lyophilized protein in the deprotection solution and incubate for 30-60 minutes at room temperature. Monitor the deprotection by LC-MS if possible.
-
Removal of TFA and Protein Precipitation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Precipitate the deprotected protein by adding cold diethyl ether.
-
Washing: Centrifuge to pellet the protein and discard the supernatant. Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
Resuspension and Final Purification: Air-dry the protein pellet. Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4). Purify further by dialysis or a desalting column if necessary.
Data Presentation
The efficiency of PEGylation and the properties of the resulting conjugate can be assessed using various analytical techniques. Below is a table summarizing typical data obtained from the PEGylation of a hypothetical 50 kDa protein.
| Parameter | Unmodified Protein | Azide-Modified Protein | PEGylated Protein |
| Apparent Molecular Weight (SDS-PAGE) | 50 kDa | 50 kDa | ~55 kDa |
| Molecular Weight (Mass Spectrometry) | 50,000 Da | 50,128 Da | 50,459 Da |
| PEGylation Efficiency (%) | N/A | N/A | > 90% |
| Biological Activity (%) | 100% | 98% | 95% |
| Solubility in Aqueous Buffer | High | High | Very High |
| In Vitro Stability (t½ at 37°C) | 24 hours | 24 hours | 72 hours |
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Effects of PEGylation on protein properties.
Revolutionizing Drug Discovery: Boc-N-Amido-PEG4-propargyl in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a transformative approach in therapeutic development, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This application note details the use and application of Boc-N-Amido-PEG4-propargyl, a versatile PEG-based linker, in the synthesis and development of PROTACs for targeted protein degradation.
Introduction to this compound
This compound is a chemical tool widely employed in the construction of PROTACs. Its structure features three key components:
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be selectively deprotected under acidic conditions, revealing a primary amine for subsequent conjugation.
-
A PEG4 spacer: The tetraethylene glycol (PEG4) spacer is hydrophilic, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The flexibility and length of the PEG linker are critical for optimal ternary complex formation.
-
A terminal propargyl group: This alkyne functional group enables highly efficient and specific conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This unique combination of features makes this compound an invaluable reagent for the modular and efficient synthesis of PROTAC libraries to screen for optimal degradation activity.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.
Protocol 1: PROTAC Synthesis
This protocol outlines a two-step synthesis involving Boc deprotection followed by a click chemistry reaction.
Step 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step after thorough drying.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the deprotected PEG4-propargyl amine, an azide-functionalized ligand for the protein of interest (POI-azide), and an azide-functionalized E3 ligase ligand (E3-ligand-azide) in a suitable solvent mixture (e.g., DMF/water or tBuOH/water).
-
Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate, and a reducing agent, like sodium ascorbate, to the reaction mixture. A copper-coordinating ligand, such as TBTA, can be added to improve reaction efficiency.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC product using preparative high-performance liquid chromatography (HPLC) or flash column chromatography.
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Notes and Protocols for Amide Bond Formation Following Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the fields of peptide synthesis and drug development. A common synthetic route involves the coupling of a carboxylic acid with an amine. To prevent unwanted side reactions, the amine is often protected with a suitable protecting group, with the tert-butyloxycarbonyl (Boc) group being one of the most widely used due to its stability and ease of removal under acidic conditions. This document provides detailed protocols for the deprotection of a Boc-protected amine and the subsequent amide bond formation, offering a comparative overview of common coupling reagents for both solution-phase and solid-phase synthesis.
Core Principles
The overall process involves two key steps:
-
Boc Deprotection: The Boc group is removed from the amine using a strong acid, typically trifluoroacetic acid (TFA), to yield the corresponding amine salt.
-
Amide Coupling: The newly liberated amine is then coupled with a carboxylic acid in the presence of a coupling reagent and a base to form the desired amide bond.
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the degree of side reactions such as racemization.
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity. Below is a summary of commonly used coupling reagents with typical reaction parameters and reported yields.
Table 1: Solution-Phase Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| EDC | HOBt | DIPEA | DMF/CH₂Cl₂ | 12-24 | 70-95 | [1][2] |
| DCC | HOBt | DIPEA/NMM | CH₂Cl₂/DMF | 12-24 | 70-90 | [3] |
| HATU | None | DIPEA/TEA | DMF | 0.5-4 | 85-98 | [2][4] |
| HBTU | None | DIPEA | DMF | 0.5-4 | 80-95 | [5][6] |
| PyBOP | None | DIPEA | DMF | 1-6 | 80-95 | [2] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCC: Dicyclohexylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, CH₂Cl₂: Dichloromethane, TEA: Triethylamine.
Table 2: Solid-Phase Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Coupling Efficiency (%) | Reference |
| DIC | HOBt | DIPEA | DMF | 1-4 | >99 | [3] |
| HBTU | None | DIPEA | DMF | 0.5-2 | >99 | [7][8] |
| HATU | HOAt | DIPEA | DMF | 0.5-2 | >99 | [9] |
| PyAOP | HOAt | DIPEA | DMF | 2-4 | ~95-98 (for hindered couplings) | [9] |
DIC: N,N'-Diisopropylcarbodiimide, HOAt: 1-Hydroxy-7-azabenzotriazole, PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for Boc deprotection followed by amide bond formation in solution-phase synthesis.
Caption: Workflow for Boc deprotection and amide coupling.
Experimental Protocols
Protocol 1: Solution-Phase Boc Deprotection and Amide Coupling
Materials:
-
Boc-protected amine
-
Carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
1 M Citric Acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Part A: Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous CH₂Cl₂ (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in CH₂Cl₂ (typically 25-50% v/v). A 1:1 mixture of TFA and CH₂Cl₂ is commonly used.[1][10]
-
Remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The resulting residue is the amine TFA salt, which can often be used directly in the next step.
Part B: Amide Coupling (Example using HATU)
-
In a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq) in anhydrous DMF (5-10 mL per mmol of carboxylic acid).[2]
-
Add DIPEA (3.0 eq) to the mixture. The first two equivalents will neutralize the amine TFA salt, and the third will act as the base for the coupling reaction.
-
Add the amine TFA salt (from Part A, 1.0 eq) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a 1 M citric acid solution.[11]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amide.
Protocol 2: Solid-Phase Boc Deprotection and Coupling Cycle
This protocol outlines a single cycle of deprotection and coupling on a resin support, typical for Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a Boc-protected N-terminal amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Washing: Drain the DCM and wash the resin with DMF (3 x 1 min).
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.[9]
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (5 x 1 min) to remove excess base. The resin now has a free N-terminal amine.
-
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.[9]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin if the synthesis is complete.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformations occurring during the Boc deprotection and amide coupling process.
Caption: Key species in Boc deprotection and amide coupling.
Conclusion
The successful synthesis of amides following Boc deprotection relies on the careful execution of both the deprotection and coupling steps. While TFA is the standard reagent for Boc removal, a wide array of coupling reagents is available for the subsequent amide bond formation. The choice of the optimal coupling reagent depends on factors such as the steric and electronic properties of the substrates, whether the synthesis is performed in solution or on a solid support, and cost considerations. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to select and implement the most suitable conditions for their specific synthetic targets.
References
- 1. rsc.org [rsc.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete Boc deprotection of my PEG linker?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved through acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains, leading to incomplete deprotection.[2]
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. What could be the cause?
The most common cause of side products is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[3] This electrophile can alkylate nucleophilic residues in your molecule, particularly tryptophan, methionine, tyrosine, and cysteine, leading to undesired modifications.[1][3]
Q3: How can I prevent the formation of side products during Boc deprotection?
The most effective way to prevent side reactions from the tert-butyl cation is to use "scavengers" in the reaction mixture.[3][4] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, effectively trapping the cation before it can cause unwanted modifications.[3][4]
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the Boc group's tert-butyl protons at approximately 1.4 ppm.[1]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.[5]
-
Low yield of the desired amine.[5]
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the acid concentration. For TFA, a common starting point is 20-50% in DCM.[1][5] For more resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.[1][5] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique until the starting material is consumed (typically 1-2 hours).[1][2] |
| Low Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle heating may be required, but this should be done with caution to avoid potential side reactions.[1] |
| Steric Hindrance | For sterically hindered substrates, more forcing conditions such as higher acid concentration or longer reaction times may be necessary.[2] |
| Poor Solvent Solubility | Ensure the chosen solvent provides good solubility for your PEGylated compound. DCM is a common choice for TFA-mediated deprotections.[1] |
Issue 2: Formation of Side Products
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da).[4]
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your molecule.[3] |
Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, particularly effective for Tryptophan.[6] | 2.5% (v/v)[1][6] |
| Triethylsilane (TES) | Tryptophan[3] | 10-20 equivalents[3] |
| Thioanisole | Methionine[3][6] | 5% (v/v)[6] |
| 1,2-Ethanedithiol (EDT) | Cysteine[3][6] | 2.5% (v/v)[6] |
| Water | General, often used in combination with other scavengers.[6] | 2.5% (v/v)[6] |
Experimental Protocols
General Protocol for Boc Deprotection using TFA
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v triisopropylsilane).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol for Monitoring Deprotection by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.[1]
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
Caption: Chemical reaction of Boc deprotection and side reaction.
References
Technical Support Center: Optimizing Trifluoroacetic Acid (TFA) Concentration for Boc Removal
Welcome to the technical support center for optimizing the use of trifluoroacetic acid (TFA) in the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection using TFA?
The cleavage of the Boc group by TFA is an acid-catalyzed process that proceeds in four main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: This protonation leads to the unstable nature of the Boc group, resulting in the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate is unstable and quickly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture, forming the corresponding trifluoroacetate salt.[1]
It is crucial to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.[1]
Q2: What are the most common reasons for incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid is too weak or its concentration is too low.[2]
-
Inadequate Reaction Time or Temperature: As a kinetic process, short reaction times or low temperatures may not be sufficient for complete Boc removal.[2]
-
Steric Hindrance: Bulky amino acid side chains or PEG linkers can physically block the acid from accessing the Boc-protected amine, slowing down the reaction rate.[2][3]
-
Poor Resin Swelling (in Solid-Phase Peptide Synthesis): If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently reach all the peptide chains, leading to incomplete deprotection.[3] Interestingly, 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which can result in lower purity peptides.[3][4]
Q3: What are scavengers and why are they necessary during Boc deprotection?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation generated during the cleavage of the Boc group.[5] This cation is a reactive electrophile that can cause undesired side reactions by alkylating nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][5] By reacting with the tert-butyl cation, scavengers prevent it from modifying the desired product.[5]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid concentration, reaction time, or temperature.
-
Suggested Solutions:
-
Increase the TFA concentration. Common starting points range from 20-50% TFA in DCM.[2][6]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[2][7]
-
Consider gentle heating, but with caution to avoid side reactions.[8]
-
For solid-phase synthesis, ensure the chosen solvent system effectively swells the resin. A 55% TFA/DCM mixture has been shown to be more effective than 100% TFA in some cases due to better resin swelling.[4]
-
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[5]
-
Suggested Solutions:
-
Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present.[5]
-
For Tryptophan-containing peptides: Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or anisole.[5]
-
For Methionine-containing peptides: Thioanisole is effective in preventing S-alkylation.[5]
-
For Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used scavenger.[5]
-
A general and effective scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]
-
Issue 3: Difficulty in Removing Residual TFA Post-Reaction
-
Possible Cause: TFA is a strong acid and can be difficult to remove completely by simple evaporation.
-
Suggested Solutions:
-
Co-evaporate the residue with a non-polar solvent like toluene or DCM several times under reduced pressure.[1][2]
-
Precipitate the deprotected product by adding cold diethyl ether.[1] This helps in isolating the product from the volatile TFA.
-
For neutralization, the TFA salt can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[2] Alternatively, basic resins like Amberlyst A-21 can be used for a non-aqueous workup.[9]
-
Data Presentation: TFA Concentration and Reaction Conditions
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common TFA Concentrations and Reaction Times
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20-50% | 1-2 hours | Room Temperature | A common starting point for many substrates.[2] |
| 25% | 2 hours | Room Temperature | A generally effective condition.[1] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1] |
| 55% | 30 minutes | Room Temperature | Can result in higher purity peptides in SPPS compared to 100% TFA.[1][4] |
| 100% (Neat) | 5-15 minutes | Room Temperature | Very rapid, but may lead to more side products and poor resin swelling.[1][4] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail (v/v/v) | Target Residues |
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for many peptides.[1][5] |
| TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | "Reagent K" for peptides with multiple sensitive residues.[5] |
| TFA / Thioanisole / DTT (90:5:5) | Particularly for Met-containing peptides.[5] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution
-
Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask (concentration range 0.1 to 0.5 M).[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50%).[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
To ensure complete removal of residual TFA, co-evaporate the resulting residue with DCM or toluene several times.[1][2]
-
The crude product, which is the TFA salt of the deprotected amine, can be precipitated by adding cold diethyl ether.[1]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Wash the peptide-resin with DCM to remove any residual solvents from previous steps.[1]
-
Add the pre-prepared TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) to the resin.[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[3]
-
Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.[1][7]
-
Isolate the peptide by centrifugation and decantation or by filtration.[1]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[1]
-
Dry the peptide under vacuum.[1]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions of Boc deprotection with scavengers.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2][3] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[4] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[5][6]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[5] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[7][8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, a modification that adds 56 Da to the mass of the peptide.[10][11] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[11][12][13]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[5][14] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[5][10] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. This may be caused by insufficient acid strength, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[11][15] Signs of incomplete deprotection include the presence of the starting material in the crude product analysis (e.g., by HPLC or LC-MS) and, in peptide synthesis, the potential for deletion sequences.[5]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][5][10]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.
Scavenger Selection Guide
| Amino Acid(s) Present | Recommended Scavenger(s) | Purpose & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[5][14] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan. |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation.[5] DMS can also prevent oxidation.[10][16] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used and effective scavenger for protecting the free thiol group.[5] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation. |
| Multiple Sensitive Residues | "Reagent K" or similar cocktails | Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) is a robust cocktail for complex peptides.[5][17] A standard, less odorous alternative is TFA/TIS/H₂O (95:2.5:2.5 v/v).[5][17] |
Issue 2: The reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient acid concentration or reaction time.[15] The rate of Boc cleavage can show a second-order dependence on acid concentration.[6][11]
-
Possible Cause 2: Steric hindrance.[11][15] Bulky groups near the Boc-protected amine can slow the reaction rate.
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling.[11] If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage/deprotection step, especially if reagents are not fresh or are exposed to air.[11][12]
-
Solution: Add reducing agents to the cleavage cocktail. Ammonium iodide (NH₄I) and dimethyl sulfide (DMS) are effective in preventing oxidation and can also reduce any Met(O) that has already formed.[5][16][18]
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing Side Reactions
The following table summarizes the effectiveness of different scavenger cocktails in minimizing common side reactions for model peptides.
| Peptide Sequence / Residue | Cleavage Cocktail (v/v/v) | Reaction Time | Target Product (%) | Side Product(s) & (%) | Reference |
| Ac-Met-Glu-Glu-Pro-Asp-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 84.6 | Met(O): 10.2; S-alkylation: 5.2 | [16] |
| Ac-Met-Glu-Glu-Pro-Asp-OH | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 hour | --- | S-alkylation reduced vs 1 hr | [16] |
| C-terminal Cysteine Peptide | 95% TFA / 2.5% H₂O / 2.5% TIS | Not Specified | 90 | S-tert-butylated Peptide: 10 | [5] |
| Somatostatin (contains Cys) | TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | --- | Cys S-t-butylation: 15.4 | [19] |
| Somatostatin (contains Cys) | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours @ 40°C | --- | Cys S-t-butylation: 32.3 | [19] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general guideline for solution-phase deprotection.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture, often at 0 °C initially.[15]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[15] The crude product, often a TFA salt, can be purified by precipitation from cold diethyl ether, followed by centrifugation and washing.[5]
Protocol 2: Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.
-
Resin Preparation: Wash and dry the peptide-resin thoroughly.[20]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, use a more complex cocktail like Reagent K.[17] Always add acid to other components slowly.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[21] Agitate gently at room temperature for 2-4 hours.[5]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[17]
-
Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approx. 10x the filtrate volume) while vortexing to precipitate the peptide.[17][20]
-
Collection & Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation.[17] Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[14][17]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[17]
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Mitigation of Tert-Butyl Cation Side Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the formation of tert-butyl cation side products during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tert-butyl cation side product formation?
A1: The primary cause of tert-butyl cation side product formation is the cleavage of tert-butyl-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, under strong acidic conditions.[1] Trifluoroacetic acid (TFA) is commonly used for this deprotection, which liberates a highly reactive tert-butyl cation.[1]
Q2: Which functional groups in my molecule are most susceptible to unwanted tert-butylation?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, this includes the side chains of:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1]
-
Cysteine (Cys): The thiol group is a prime target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]
Q3: How can I detect the presence of tert-butylated side products in my sample?
A3: The most common methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A mass increase of 56 Da for each tert-butyl group added can be observed in the mass spectrum. HPLC can often separate the tert-butylated impurity from the desired product, appearing as a distinct peak.
Q4: What are scavengers and how do they prevent the formation of these side products?
A4: Scavengers are reagents added to the reaction mixture during deprotection to "trap" reactive tert-butyl cations before they can react with the desired molecule.[1] These scavengers are typically more nucleophilic or are used in a higher concentration than the susceptible residues in your product, thus they preferentially react with the carbocations.[1]
Troubleshooting Guide
Issue: Unexpected peaks corresponding to a +56 Da mass shift are observed in the LC-MS analysis after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. Adding reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.[2]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[2]
-
General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[2][3]
-
Data Presentation: Efficacy of Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for minimizing tert-butylation. The following table summarizes the effectiveness of various scavenger cocktails in preventing S-tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail Composition (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | - | >30% | [4] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 74.7 | 23.9 | [1] |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [2] |
| 90% TFA / 5% Thioanisole / 5% DMS / 1% DTT | - | <5% | [4] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 | [2] |
Note: The efficiency of a scavenger cocktail can be sequence-dependent and may require optimization for your specific peptide.
Experimental Protocols
Protocol: Boc Deprotection of a Resin-Bound Peptide using a Scavenger Cocktail
This protocol describes a general procedure for the removal of a Boc protecting group from a peptide synthesized on a solid support, incorporating scavengers to prevent tert-butylation.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a filter
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in the reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin twice with DCM to remove any residual solvents.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A commonly used cocktail is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare the cocktail fresh before each use.
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the peptide sequence and the stability of other protecting groups.
-
Filtration: Drain the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the washes with the initial filtrate.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Boc deprotection pathway and subsequent side reaction.
Caption: Workflow illustrating the action of scavengers.
References
Technical Support Center: Improving Aqueous Solubility of Boc-N-Amido-PEG4-propargyl
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Boc-N-Amido-PEG4-propargyl in their experiments. Here, you will find answers to frequently asked questions and troubleshooting strategies to address challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I am observing a precipitate when I add my this compound solution in an organic solvent to my aqueous buffer. What is happening?
A2: This is a common observation and typically occurs when the final concentration of the organic solvent in the aqueous buffer is not sufficient to maintain the solubility of the compound. The hydrophobic Boc group can cause the molecule to aggregate and precipitate out of solution when the polarity of the solvent system increases significantly.
Q3: Will removing the Boc group improve the aqueous solubility?
A3: Yes, deprotection of the Boc group to reveal the free amine is expected to increase the aqueous solubility of the PEG linker. The resulting amine can be protonated in acidic or neutral aqueous solutions, leading to a charged species that is generally more water-soluble.
Q4: Are there any recommended co-solvents to improve the solubility of this compound in aqueous buffers?
A4: Yes, using co-solvents is a highly recommended strategy. Water-miscible organic solvents like DMSO, DMF, or ethanol can be used. Typically, the compound is first dissolved in a small volume of the organic solvent and then slowly added to the aqueous buffer with vigorous stirring. The final concentration of the organic co-solvent should be kept as low as possible to avoid potential interference with your experiment, but high enough to maintain solubility.
Q5: Can I use sonication or heating to help dissolve the compound?
A5: Gentle heating and sonication can be effective methods to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the molecule. When using these methods, it is crucial to visually inspect the solution to ensure that the compound has fully dissolved and does not precipitate upon returning to room temperature.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound in your experiments.
Problem: this compound is not dissolving or is precipitating from my aqueous solution.
Step 1: Initial Dissolution in an Organic Solvent
-
Action: Instead of adding the solid compound directly to your aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent.
-
Recommended Solvents: DMSO, DMF, or ethanol.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a small volume of the chosen organic solvent (e.g., 10-50 µL of DMSO for every 1-5 mg of the compound).
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
Step 2: Gradual Addition to Aqueous Buffer
-
Action: Slowly add the concentrated organic stock solution to your aqueous buffer while vortexing or stirring vigorously.
-
Rationale: This gradual addition helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
Step 3: Utilize a Co-solvent System
-
Action: If precipitation still occurs, consider formulating a co-solvent system for your final aqueous solution.
-
Procedure: A common approach is to prepare the final solution with a certain percentage of an organic co-solvent. For example, a final concentration of 1-5% DMSO in your aqueous buffer can significantly improve solubility. The optimal percentage will depend on the final concentration of the PEG linker and should be determined empirically.
Step 4: Employ Physical Dissolution Aids
-
Action: If the compound is still not fully dissolved, use gentle heating or sonication.
-
Procedure:
-
Heating: Warm the solution in a water bath at 30-40°C for a short period (5-10 minutes) with occasional swirling. Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
Sonication: Place the vial in a sonicator bath for a few minutes. Be cautious as this can generate localized heat.
-
Step 5: pH Adjustment (for deprotected linker)
-
Action: If you are working with the deprotected (amine) form of the linker, adjusting the pH of your aqueous buffer can improve solubility.
-
Rationale: Lowering the pH (e.g., to pH 5-6) will protonate the amine, increasing its polarity and aqueous solubility.
Step 6: Consider Deprotection as a Solubilization Strategy
-
Action: If the Boc-protected form remains difficult to dissolve for your specific application, consider performing the deprotection step prior to the aqueous reaction. The resulting free amine is generally more water-soluble.
Below is a troubleshooting workflow to guide you through these steps.
Data Presentation
The following table summarizes the expected solubility of this compound and the anticipated effects of various solubilization methods. Please note that the quantitative values are estimates based on structurally similar compounds and should be confirmed experimentally.
| Solvent/Method | Expected Solubility | Notes |
| Water | Low | The hydrophobic Boc group limits solubility. |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | Solubility is dependent on buffer composition and pH. |
| DMSO, DMF, DCM | High | The compound is readily soluble in these organic solvents.[8] |
| Water with 5% DMSO (v/v) | Moderate to High | The use of a co-solvent significantly improves aqueous solubility. |
| Water with 5% Ethanol (v/v) | Moderate | Ethanol can also act as an effective co-solvent. |
| Deprotected Linker in Aqueous Buffer | Moderate to High | Removal of the Boc group increases hydrophilicity and solubility. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a series of microcentrifuge tubes, each containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Add increasing amounts of this compound to each tube to create a range of concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Allow the tubes to equilibrate at room temperature for at least one hour. For equilibrium solubility, this time may need to be extended to 24 hours.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method.
-
The highest concentration at which no solid pellet is observed after centrifugation is the approximate solubility under these conditions.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent
This protocol describes how to prepare an aqueous solution of this compound using DMSO as a co-solvent.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex until the compound is completely dissolved.
-
-
Prepare the Final Aqueous Solution:
-
Determine the final desired concentration of this compound in the aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed.
-
In a separate tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, the final concentration may be too high for the chosen percentage of DMSO. The amount of co-solvent may need to be optimized.
-
Note: It is crucial to ensure that the final concentration of the co-solvent (e.g., DMSO) is compatible with downstream applications and does not adversely affect the experimental system.
References
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 7. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
Optimizing copper catalyst concentration for click chemistry.
Welcome to the Technical Support Center for Optimizing Copper Catalyst Concentration in Click Chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your click chemistry experiments.
Low or No Product Yield
Q1: My CuAAC reaction is showing low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield in CuAAC reactions can stem from several factors, primarily related to the copper catalyst's activity and stability. Here’s a step-by-step troubleshooting guide:
-
Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1]
-
Catalyst Sequestration: Components in your reaction mixture, such as thiols from proteins or other biomolecules, can bind to and sequester the copper catalyst.[3][4]
-
Ligand Issues: Ligands stabilize the Cu(I) catalyst and accelerate the reaction.[5][6] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2]
-
Reagent Integrity: The purity and stability of your azide and alkyne substrates are crucial.
-
Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is typical, using a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent can help drive the reaction to completion.[2]
Biomolecule Damage
Q2: I'm observing damage to my protein/DNA during the reaction. What could be the cause and how can I prevent it?
A2: Damage to biomolecules in CuAAC reactions is often due to the generation of reactive oxygen species (ROS) by the combination of the copper catalyst, ascorbate, and oxygen.[3][7]
-
Protective Ligands: Using a copper-binding ligand is crucial. Ligands like THPTA not only accelerate the reaction but also act as sacrificial reductants, protecting biomolecules from oxidation.[3][7] An excess of the ligand (e.g., five equivalents relative to copper) is recommended.[3][7]
-
Aminoguanidine: This additive can be used to intercept byproducts of ascorbate oxidation that may otherwise modify or crosslink proteins.[3][8]
-
Minimize Oxygen: As mentioned previously, degassing solvents and keeping the reaction vessel sealed can reduce ROS formation.[3]
Reaction Optimization
Q3: What is the optimal concentration of copper for my bioconjugation reaction?
A3: For bioconjugation reactions, copper concentrations are typically in the range of 50 µM to 250 µM.[7][8] Below 50 µM, the reaction rate may be significantly reduced.[7] For many applications, a concentration between 50 µM and 100 µM is a good starting point.[4][9]
Q4: How does the order of reagent addition affect the reaction?
A4: The order of addition is critical for optimal results. A generally recommended procedure is:[1]
-
Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the mixture of your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of insoluble copper species.[8]
Copper Removal
Q5: How can I remove the copper catalyst from my reaction mixture after the reaction is complete?
A5: Residual copper can be toxic to cells and interfere with downstream applications.[10][11] Common removal methods include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed by aqueous extraction or dialysis.[10][12] For water-soluble products like biomolecules, dialysis against a buffer containing EDTA is effective.[10][13]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper. The resin can then be removed by simple filtration.[10][12]
-
Precipitation: Inducing the precipitation of copper salts, for example, by adding a base like sodium hydroxide to precipitate copper(II) hydroxide, followed by filtration.[10]
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical Bioconjugation CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to biomolecule) | Reference |
| Biomolecule-Alkyne | - | ~25-60 µM | 1 | [7][14] |
| Cargo-Azide | 5 mM | ~50-100 µM | ~2-4 | [7] |
| CuSO₄ | 20 mM | 50-250 µM | - | [7] |
| Ligand (e.g., THPTA) | 50 mM | 250-1250 µM | - | [7] |
| Sodium Ascorbate | 100 mM (prepare fresh) | 2.5-5 mM | - | [7][14] |
| Aminoguanidine (optional) | 100 mM | 5 mM | - | [3][14] |
Table 2: Comparison of Copper Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For | Reference |
| EDTA Chelation & Extraction | Forms a water-soluble copper-EDTA complex that is removed via aqueous wash. | Simple, inexpensive, and effective for organic-soluble products. | Not suitable for water-soluble products; may require multiple extractions. | Small organic molecules. | [10][12] |
| Dialysis with EDTA | Removes the copper-EDTA complex from macromolecular products via a semi-permeable membrane. | Mild conditions, suitable for sensitive biomolecules. | Time-consuming. | Proteins, nucleic acids, and other macromolecules. | [10][13] |
| Solid-Phase Scavengers | Copper binds to a solid support resin, which is then filtered off. | High selectivity, simple filtration-based removal. | Can be more expensive than chelation methods. | A wide range of products, including those sensitive to aqueous washes. | [10][12] |
| Precipitation | Copper is converted to an insoluble salt and removed by filtration. | Can be effective for large-scale reactions. | May lead to co-precipitation of the product, reducing yield. | Products that are highly soluble and do not co-precipitate. | [10] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne-containing molecule in DMSO or buffer
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (100 mM in water, optional)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule-alkyne with buffer.
-
Add the cargo-azide to the biomolecule solution.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions (e.g., for a final copper concentration of 100 µM, use a 5-fold excess of ligand for a final concentration of 500 µM).[7]
-
Add the premixed copper/ligand solution to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or a fluorogenic assay).
Protocol 2: Optimization using a Fluorogenic Probe
To optimize reaction conditions without consuming precious biomolecules, a small-scale test reaction with a fluorogenic azide can be performed.[3][4]
Materials:
-
Fluorogenic azide (e.g., coumarin azide) stock solution (5 mM)
-
Model alkyne (e.g., propargyl alcohol)
-
All other reagents as listed in Protocol 1
Procedure:
-
Establish a 100% Reaction Standard: Perform a reaction as described in Protocol 1, but use an excess of the model alkyne (e.g., 560 µM) and the fluorogenic azide (e.g., 100 µM). This reaction should go to completion.[4]
-
Measure the fluorescence of this solution at the appropriate excitation and emission wavelengths (e.g., 404 nm excitation and 477 nm emission for the coumarin triazole product).[4]
-
Test Your Conditions: Set up your experimental reaction using your intended concentrations of catalyst, ligand, and reducing agent, but with the fluorogenic azide and model alkyne.
-
After the desired reaction time, measure the fluorescence and compare it to the 100% standard to determine the reaction efficiency.
Mandatory Visualizations
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Steric Hindrance Effects with PEGylated Alkynes in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated alkynes in click chemistry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges related to steric hindrance and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylated alkynes and click chemistry?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of PEGylated alkynes, the polyethylene glycol (PEG) chain, especially with a high molecular weight, can physically block the alkyne functional group. This obstruction can prevent the azide-containing molecule from approaching the alkyne, thereby slowing down or even inhibiting the click chemistry reaction. Bulky substituents on the alkyne or azide can also contribute to steric hindrance.[1][2][3]
Q2: How does the length of the PEG chain affect the efficiency of click chemistry?
A2: Generally, as the length and molecular weight of the PEG chain increase, so does the potential for steric hindrance. Longer PEG chains can create a larger hydrodynamic volume, which can "shroud" the terminal alkyne group, making it less accessible for the click reaction.[1][4] This can lead to lower reaction yields or require longer reaction times. However, some studies have shown that in certain contexts, a longer PEG linker can be advantageous by providing greater flexibility and overcoming hindrance at the conjugation site itself.[5]
Q3: What are the main types of click chemistry used for PEGylation, and how are they affected by steric hindrance?
A3: The two primary types of click chemistry used for PEGylation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This method is highly efficient but can be sensitive to steric bulk around the alkyne. The formation of the copper-acetylide intermediate can be sterically hindered.[2]
-
SPAAC: This "copper-free" method uses strained cyclooctynes (like DBCO or BCN) that react readily with azides. While it avoids copper toxicity, the bulky nature of the cyclooctyne itself can introduce steric challenges, and the reaction rates can be slower compared to CuAAC.[1][3]
Q4: Can I use click chemistry to attach very large PEG chains (e.g., >20 kDa)?
A4: Yes, it is possible, but it often requires optimization. The successful conjugation of high molecular weight PEGs can be challenging due to increased steric hindrance and potential solubility issues.[6] Strategies to improve success include using a molar excess of one reactant, optimizing the catalyst system and ligands for CuAAC, increasing reaction time, and adjusting solvent conditions.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance from PEG Chain | - Increase the molar excess of the smaller, non-PEGylated reactant (typically 5-10 fold excess).- For CuAAC, use a copper-chelating ligand that is known to accelerate the reaction, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[7][8]- Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier (e.g., 37-50°C), but monitor for potential degradation of sensitive biomolecules.- Extend the reaction time (e.g., 24-48 hours), monitoring the progress by a suitable analytical method like LC-MS or SDS-PAGE. |
| Poor Solubility of Reactants | - For reactions in aqueous buffers, add a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic reactants. Ensure the final concentration of the organic solvent is compatible with your biomolecules.- If working with very high molecular weight PEGs, consider using solvents where PEG is more soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF), if compatible with your other reactants. |
| Inefficient Catalyst System (CuAAC) | - Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time, leading to the deactivation of the Cu(I) catalyst.- Increase the concentration of both the copper sulfate and the reducing agent (sodium ascorbate).- Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[7] |
| Degradation of Strained Alkyne (SPAAC) | - Store strained cyclooctynes (e.g., DBCO, BCN) under recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[3]- Prepare solutions of strained alkynes fresh before each experiment. |
Incomplete Reaction or Presence of Starting Material
| Potential Cause | Recommended Solution(s) |
| Insufficient Reaction Time | - Monitor the reaction over a time course (e.g., 1, 4, 8, 24 hours) to determine the optimal reaction time for your specific system. |
| Suboptimal pH | - For CuAAC, ensure the pH of the reaction buffer is in the optimal range of 7-8.- For SPAAC, a slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate. |
| Inaccurate Stoichiometry | - Carefully re-calculate and measure the concentrations of your stock solutions. Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[3] |
Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Removal of Excess Unreacted PEG-Alkyne | - Use size-based purification methods such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff to separate the larger PEGylated product from the smaller unreacted PEG.- For protein conjugations, dialysis with a suitable membrane can be effective for removing smaller unreacted PEGs.[9] |
| Product Aggregation | - Perform purification steps at low temperatures (e.g., 4°C) to minimize aggregation.- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability.[9] |
Data Presentation
The following table summarizes representative data on the effect of PEG chain length on click chemistry outcomes. It is important to note that direct comparisons can be challenging as reaction conditions and substrates vary between studies.
| PEG Linker Length | Reaction Type | Substrates | Reaction Conditions | Outcome | Reference |
| PEG4 | CuAAC | Affibody-alkyne + MMAE-azide | CuSO4, Sodium Ascorbate | High cytotoxicity | [10] |
| PEG10 | CuAAC | Affibody-alkyne + MMAE-azide | CuSO4, Sodium Ascorbate | Reduced cytotoxicity compared to PEG4 | [10] |
| 2 kDa | Thiol-ene | Thiol-βCD + Allyl-PEG | UV, DMPA in DMF | High conversion | [1] |
| 8 kDa | Thiol-ene | Thiol-βCD + Allyl-PEG | UV, DMPA in DMF | Lower conversion than 2 kDa PEG due to steric hindrance | [1] |
| 5 kDa | SPAAC | DBCO-Nanocarrier + Azide-Antibody | PBS, room temp. | Efficient targeting | [11] |
| 0.65 kDa | SPAAC | DBCO-Nanocarrier + Azide-Antibody | PBS, room temp. | Less efficient targeting than 5 kDa | [11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Alkyne-functionalized PEG
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized PEG and the azide-containing molecule in the reaction buffer. If solubility is an issue, add a minimal amount of co-solvent.
-
In a separate tube, prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is common. Vortex briefly.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM).
-
Protect the reaction from light and allow it to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-24 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the PEGylated product using a suitable method (e.g., SEC, dialysis) to remove unreacted reagents and catalyst.[7][8]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This "copper-free" protocol is ideal for applications where copper toxicity is a concern.
Materials:
-
PEGylated alkyne (containing a strained alkyne like DBCO or BCN)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
Dissolve the azide-containing molecule in the reaction buffer to the desired concentration.
-
Dissolve the strained alkyne-PEG in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Add the strained alkyne-PEG stock solution to the azide solution. A slight molar excess (1.5-2 fold) of one of the components is often used to drive the reaction. The final concentration of the organic solvent should be kept low if working with sensitive biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours.
-
Monitor the reaction progress by a suitable analytical method.
-
Purify the product to remove any unreacted starting materials.[3]
Mandatory Visualizations
Caption: A generalized experimental workflow for PEGylation via click chemistry.
Caption: Simplified EGFR signaling pathway targeted by a PEGylated ligand.[12][13]
Caption: A logical workflow for troubleshooting low yields in click chemistry reactions.
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-independent EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
Stability and storage conditions for Boc-N-Amido-PEG4-propargyl.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability, storage, and use of Boc-N-Amido-PEG4-propargyl. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and drug development. It features a Boc-protected amine, a four-unit polyethylene glycol (PEG4) spacer, and a terminal propargyl group. Its primary applications include its use as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2] The propargyl group allows for covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and reactivity of the compound. The following storage conditions are recommended by various suppliers.
Storage Condition Summary
| Form | Storage Temperature | Estimated Stability |
| Pure (Neat) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For optimal stability, it is recommended to store the compound at -20°C in a dry, dark place.[3] When preparing solutions, use anhydrous solvents and store them at -80°C or -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[3]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting
dot
Caption: Troubleshooting guide for CuAAC reactions.
Boc Deprotection Troubleshooting
Q4: My Boc deprotection reaction is incomplete. What could be the cause?
Incomplete Boc deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group.
-
Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, as it effectively solvates both the PEG-linker and the acid.
Q5: What are the recommended steps to troubleshoot an incomplete Boc deprotection?
If you are experiencing incomplete deprotection, consider the following:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time as needed.
-
Consider a Stronger Acid: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be used.
-
Ensure Good Solubility: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.
Q6: I am observing side products after the Boc deprotection. What might be the cause?
Side product formation can occur due to the acidic conditions of the deprotection. The tertiary carbocation formed during the cleavage of the Boc group can react with nucleophilic functional groups on your molecule. To mitigate this, consider adding a scavenger, such as triisopropylsilane (TIS), to the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of this compound to an azide-containing molecule in solution.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Solvent (e.g., DMSO, t-butanol/water mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.
-
Prepare a stock solution of the copper catalyst by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM TBTA solution.
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.
Protocol 2: General Two-Step Procedure for Solution-Phase PROTAC Synthesis
This protocol outlines a general workflow for the synthesis of a PROTAC molecule using this compound.
dot
Caption: General workflow for solution-phase PROTAC synthesis.
Step 1: Conjugation of the First Ligand (Click Chemistry)
-
Follow the general CuAAC protocol described above to conjugate your azide-functionalized first ligand (e.g., an E3 ligase binder) to this compound.
-
After the reaction is complete, purify the resulting Boc-protected intermediate using an appropriate chromatographic method.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base and purified.
Step 3: Conjugation of the Second Ligand (Amide Coupling)
-
Dissolve the deprotected amine-linker-ligand 1 intermediate from Step 2 and the carboxylic acid-functionalized second ligand (e.g., a target protein binder) (1-1.2 equivalents) in an anhydrous aprotic solvent such as DMF.
-
Add a coupling reagent (e.g., HATU or HBTU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).
References
Technical Support Center: LC-MS Analysis of Boc-N-Amido-PEG4-propargyl Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reactions involving Boc-N-Amido-PEG4-propargyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from reaction monitoring to data analysis.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| RXN-01 | Incomplete or Slow Reaction Conversion | Inefficient catalyst activity (Cu(I) oxidation). Insufficient reagent concentration. Steric hindrance around the azide or alkyne. | - Ensure all reagents are fresh; prepare the sodium ascorbate solution just before use to maintain its reducing capacity.[1] - Use a copper(I)-stabilizing ligand such as THPTA or TBTA. - Increase the concentration of the copper catalyst and sodium ascorbate. - Allow the reaction to proceed for a longer duration and monitor progress by LC-MS. |
| RXN-02 | Presence of Dimerized Starting Material (Propargyl-Propargyl Coupling) | Presence of oxygen leading to oxidative homocoupling of the alkyne starting material.[1] | - Degas all solutions thoroughly before starting the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain copper in the Cu(I) state.[1] |
| LCMS-01 | Multiple Peaks or Broad Peaks for a Single PEGylated Product | On-column degradation. Formation of various salt adducts (e.g., Na+, K+). In-source fragmentation. | - Use a mobile phase with a less harsh acidic modifier, such as 0.1% formic acid instead of trifluoroacetic acid (TFA), to prevent in-source Boc-cleavage.[2] - Utilize high-purity, LC-MS grade solvents and additives to minimize metal ion contamination.[3][4] - Optimize source conditions (e.g., lower the fragmentor voltage) to minimize in-source fragmentation.[2] |
| LCMS-02 | Unexpected Loss of Boc Protecting Group in Mass Spectra | In-source fragmentation (cleavage) due to high source temperature or voltage. Use of strong acidic mobile phase additives like TFA can cause deprotection.[2] | - Switch to a milder acidic modifier like formic acid in the mobile phase.[2] - Reduce the ion source temperature and fragmentor/capillary exit voltage. - If deprotection is unavoidable, monitor the mass of the deprotected product as well. |
| LCMS-03 | Complex Mass Spectrum with Multiple Charge States | The PEG chain can acquire multiple charges during electrospray ionization (ESI), leading to a convoluted spectrum. | - Use post-column addition of a charge-reducing agent like triethylamine (TEA) to simplify the mass spectrum by reducing the charge states of the PEGylated molecules.[5] |
| LCMS-04 | Signal Suppression or Poor Ionization of the Analyte | High concentrations of salts or other non-volatile components in the sample. Co-elution with interfering matrix components. | - Perform sample cleanup prior to LC-MS analysis, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[6][7] - Optimize chromatographic separation to ensure the analyte elutes in a region free from major interfering peaks. |
| LCMS-05 | Observation of Copper Adducts in the Mass Spectrum | Residual copper catalyst from the click reaction can form adducts with the product. | - Include a copper chelating agent, such as EDTA, during the reaction workup to remove residual copper ions before LC-MS analysis. - Optimize the sample preparation to remove metal ions. |
Frequently Asked Questions (FAQs)
Reaction Chemistry
-
Q1: What is the role of each component in the click reaction?
-
A1: this compound provides the alkyne functional group. The azide-containing molecule is the other reactive partner. Copper(II) sulfate is the catalyst precursor, which is reduced to the active copper(I) catalyst by a reducing agent, typically sodium ascorbate.[1] A ligand like TBTA or THPTA can be used to stabilize the copper(I) catalyst and improve reaction efficiency.[8]
-
-
Q2: What are common side products in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
-
A2: The most common side product is the homodimer of the alkyne starting material, resulting from oxidative coupling.[1] Other potential side products can arise from reactions with impurities in the starting materials or degradation of the reactants or products.
-
LC-MS Analysis
-
Q3: Why am I seeing a peak corresponding to M-100 in my mass spectrum?
-
A3: A mass loss of 100 Da from your Boc-protected molecule is indicative of the cleavage of the tert-butoxycarbonyl (Boc) group. This can occur in the ion source of the mass spectrometer, especially under harsh conditions or with acidic mobile phases containing TFA.[2] Consider the troubleshooting steps in LCMS-02 .
-
-
Q4: How can I confirm the identity of my click reaction product?
-
A4: The primary confirmation is by observing the expected mass-to-charge ratio (m/z) in the mass spectrum. You should calculate the expected exact mass of the product and look for the corresponding [M+H]+, [M+Na]+, or other adduct ions. High-resolution mass spectrometry (HRMS) can provide a more confident identification through accurate mass measurement.
-
-
Q5: What type of LC column is best suited for this analysis?
-
A5: A standard reversed-phase C18 column is generally suitable for the analysis of these types of molecules. The specific column dimensions and particle size will depend on whether you are using HPLC or UHPLC and the desired resolution and run time.
-
Expected Mass Data for Analysis
To aid in the identification of peaks in your LC-MS chromatogram, the following table summarizes the expected molecular weights (MW) and common adduct ions for the starting material and a generic click reaction product.
| Compound | Formula | Exact MW (Monoisotopic) | Expected [M+H]⁺ | Expected [M+Na]⁺ | Expected [M-Boc+H]⁺ |
| This compound | C₁₆H₂₉NO₆ | 331.1995 | 332.2068 | 354.1887 | 232.1543 |
| Example Product: Reaction with Benzyl Azide (C₇H₇N₃) | C₂₃H₃₆N₄O₆ | 464.2635 | 465.2708 | 487.2527 | 365.2183 |
Note: The exact mass of your specific product will depend on the azide-containing molecule used in the reaction.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between this compound and an azide-functionalized molecule.
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of DMF and water, or DMSO).
-
Prepare a fresh stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne and azide.
-
Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 1-5 mol%.
-
If using a ligand, add it to the mixture at a similar concentration to the copper sulfate.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by taking small aliquots at different time points for LC-MS analysis until the starting material is consumed.
-
-
Workup (Optional, for purification):
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers can then be washed, dried, and concentrated.
-
Alternatively, the product can be purified by column chromatography or preparative HPLC.
-
Protocol 2: LC-MS Analysis Method
This protocol outlines a general LC-MS method for analyzing the reaction mixture.
-
Liquid Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 150-1500.
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Fragmentor Voltage: 120 V (can be optimized to minimize fragmentation).
-
Visualizations
Caption: Experimental workflow for CuAAC reaction and LC-MS analysis.
Caption: Troubleshooting decision tree for LC-MS data analysis.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromacademy.com [chromacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-N-Amido-PEG4-propargyl and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Boc-N-Amido-PEG4-propargyl with other commonly used PEG linkers, supported by a review of performance data and detailed experimental methodologies.
Introduction to this compound
This compound is a heterobifunctional PEG linker characterized by three key components:
-
A tert-Butyloxycarbonyl (Boc) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The Boc group is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent modification.[1][2]
-
A four-unit polyethylene glycol (PEG4) chain: This short, hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and provides a flexible connection between the conjugated molecules.[3][4]
-
A terminal propargyl group: This alkyne functional group enables highly efficient and specific conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6]
This unique combination of features makes this compound a versatile tool for the precise construction of complex bioconjugates.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a linker is fundamental to its application. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C16H29NO6 | [1] |
| Molecular Weight | 331.4 g/mol | [1] |
| Purity | Typically ≥95-98% | [1][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
Comparison of PEG Linker Properties and Performance
The selection of an appropriate PEG linker is contingent on several factors, including the desired length, flexibility, and the chemical nature of the terminal functional groups. The performance of a bioconjugate is significantly influenced by the length of the PEG chain.
General Performance Trends of PEG Linkers in PROTACs
In PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[8][9]
| Linker Length | General Performance Characteristics | References |
| Short (e.g., PEG2-PEG4) | Can be optimal for certain target/E3 ligase pairs, leading to potent degradation. In some cases, shorter linkers may lead to steric hindrance and prevent efficient ternary complex formation. | [10] |
| Medium (e.g., PEG5-PEG8) | Often provides a good balance of flexibility and proximity for efficient ternary complex formation. An 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC system. | [8] |
| Long (e.g., PEG12-PEG24) | Can be necessary to span larger distances between the target protein and E3 ligase. However, excessively long linkers can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding. | [8][11] |
General Performance Trends of PEG Linkers in ADCs
In ADCs, PEG linkers are utilized to enhance hydrophilicity, improve stability by reducing aggregation, and prolong circulation half-life.[3][12][13]
| Linker Length | General Performance Characteristics | References |
| Short (e.g., PEG4) | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. Short PEG spacers can be sufficient for improving stability. | [3] |
| Medium (e.g., PEG8-PEG12) | Can offer a good compromise between hydrophilicity and maintaining potent in vitro cytotoxicity. Amide-coupled ADCs with two pendant 12-unit PEG chains showed excellent stability and slower clearance rates. | [12][13] |
| Long (e.g., PEG24) | Generally leads to a greater increase in hydrodynamic radius, resulting in a longer plasma half-life. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity due to steric hindrance. | [12] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PEG linkers. Below are detailed methodologies for key experiments.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro ADC Linker Stability Assay (Plasma Stability)
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
1. Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
2. Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC before LC-MS analysis.
3. Data Analysis:
-
Plot the percentage of intact ADC remaining or the concentration of released payload against time to determine the stability of the ADC and the linker.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes and logical relationships involved in bioconjugation.
Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).
References
- 1. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Navigating the Spacer: A Comparative Guide to PEG4 and PEG6 Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of harnessing their therapeutic potential. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker strategies, polyethylene glycol (PEG) chains are frequently employed to modulate the physicochemical properties and biological activity of PROTACs. This guide provides an objective comparison of two commonly used PEG linkers, PEG4 and PEG6, offering insights into their impact on PROTAC performance, supported by experimental data and detailed methodologies.
The Influence of PEG Linker Length: A Balancing Act
The length of the PEG linker is a crucial parameter that significantly influences several key aspects of PROTAC function, including solubility, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase. The choice between a PEG4 and a PEG6 linker, representing a difference of two ethylene glycol units, can have profound effects on the overall efficacy of the PROTAC.
Key Considerations:
-
Solubility: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[1][2] Increasing the PEG length from four to six units generally leads to a further increase in hydrophilicity and, consequently, solubility.
-
Cell Permeability: The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cell entry.[] However, excessively long PEG chains can increase the hydrodynamic radius, potentially reducing permeability.[4]
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[5][6] A shorter linker like PEG4 may be ideal for targets where the binding pockets are in close proximity, while a longer and more flexible PEG6 linker might be necessary to bridge greater distances or overcome steric hindrances.[4]
-
Degradation Efficiency (DC50 and Dmax): The stability and conformation of the ternary complex directly impact the efficiency of protein degradation, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent, and both shorter and longer linkers have been shown to be effective in different contexts.[7]
Quantitative Data on Linker Performance
While direct head-to-head comparisons of PEG4 and PEG6 linkers for the same target and E3 ligase are not always available in the literature, we can analyze data from various studies to understand the general trends. It is important to note that the optimal linker is highly dependent on the specific target protein, E3 ligase, and the overall architecture of the PROTAC.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | 0 PEG units | H661 | < 500 | > 90 | [7] |
| BRD4 | Pomalidomide | 1-2 PEG units | H661 | > 5000 | ~50-60 | [7] |
| BRD4 | Pomalidomide | 4-5 PEG units | H661 | < 500 | Not Reported | [7] |
| BTK | CRBN Ligand | ≥ 4 PEG units | Ramos | 1 - 40 | Not Reported | [7] |
| BTK | CRBN Ligand | RC-1 (PEG6 based) | K562/Mino | Not Reported | Prominent Degradation |
Note: The data presented is a synthesis of findings from multiple research articles and does not represent a direct comparative study under identical conditions.
Visualizing PROTAC Design and Function
To better understand the concepts discussed, the following diagrams illustrate the fundamental structure of a PROTAC and a typical experimental workflow for its evaluation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
The PEG4 Spacer in PROTACs: A Comparative Guide to Optimizing Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture consists of three components: a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two.[3][4] Far from being a passive tether, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[5][6]
Among the various linker compositions, polyethylene glycol (PEG) has become a cornerstone of modern PROTAC design, with the four-unit PEG spacer (PEG4) frequently identified as an optimal choice.[][8] This guide provides an objective comparison of the advantages of using a PEG4 spacer in PROTACs against other alternatives, supported by experimental data, detailed protocols, and process visualizations.
The Advantage of PEG Linkers: Enhancing Drug-like Properties
The development of PROTACs often faces challenges related to their high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[9][10] PEG linkers, composed of repeating ethylene glycol units, offer a powerful solution to these issues.
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving a PROTAC's interaction with aqueous environments and thereby increasing its solubility.[5] This is a crucial advantage over more hydrophobic linkers like alkyl chains.[3]
-
Improved Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations.[4][5] This "chameleon-like" behavior can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[5][11]
-
Optimal Flexibility for Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for protein degradation.[5] PEG linkers provide the necessary flexibility and length to allow for the optimal orientation of the POI and E3 ligase, facilitating efficient ubiquitination.[9]
Focus on PEG4: A "Sweet Spot" in PROTAC Design
While PEG linkers of various lengths are utilized, the PEG4 spacer has emerged as a frequent "sweet spot" in PROTAC optimization.[] It provides an ideal balance of properties:
-
Optimized Length: A PEG4 spacer has a defined contour length of approximately 1.4 nm, which is often sufficient to bridge the POI and E3 ligase without inducing steric hindrance.[][12]
-
Balanced Physicochemical Properties: The four ethylene glycol units provide a significant improvement in hydrophilicity and solubility, yet the molecule's size does not become so large as to compromise renal clearance or cell permeability.[]
-
Synthetic Accessibility: Monodisperse PEG4 building blocks are commercially available, streamlining the synthetic process and allowing for systematic optimization of PROTAC design.[6][]
Quantitative Comparison: PEG4 vs. Alternative Linkers
The choice of linker composition has a profound impact on the physicochemical and biological properties of a PROTAC. The following tables summarize comparative data, illustrating the advantages of a PEG4 linker over a traditional alkyl chain.
Table 1: Impact of Linker Composition on Physicochemical Properties of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|---|---|
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from publicly available research.[5] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of a SMARCA2-Targeting PROTAC
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
|---|---|---|---|---|
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[5] DC₅₀ and Dₘₐₓ values are cell-line dependent.
As shown in the tables, substituting a hydrophobic alkyl chain with a hydrophilic PEG4 linker leads to a decrease in cLogP and an increase in the topological polar surface area (TPSA), consistent with enhanced solubility.[5] Critically, this modification results in a significant improvement in degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).[5]
Visualizing Key Processes in PROTAC Development
Experimental Protocols
This section provides methodologies for key experiments in the evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG4 linker.
-
Materials: POI ligand with a suitable functional group (e.g., amine), E3 ligase ligand with a suitable functional group (e.g., carboxylic acid), bifunctional PEG4 linker (e.g., Amine-PEG4-COOH), coupling reagents (e.g., HATU, HOBt), and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).
-
Step 1: First Coupling Reaction: React the E3 ligase ligand (e.g., pomalidomide derivative) with one end of the bifunctional PEG4 linker. For example, activate the carboxylic acid on the E3 ligase ligand with HATU/HOBt and react it with the amine terminus of the PEG4 linker in the presence of DIPEA.
-
Step 2: Purification: Purify the resulting E3-ligase-linker intermediate using column chromatography or preparative HPLC to remove unreacted starting materials and reagents.
-
Step 3: Second Coupling Reaction: Activate the remaining functional group on the intermediate (e.g., the carboxylic acid terminus of the PEG4 linker) with HATU/HOBt.
-
Step 4: Final PROTAC Assembly: Add the POI ligand (e.g., a ligand with a free amine) to the activated intermediate in the presence of DIPEA to form the final PROTAC molecule.
-
Step 5: Final Purification and Characterization: Purify the final PROTAC product using preparative HPLC. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blot for Protein Degradation
This assay quantifies the extent of target protein degradation induced by a PROTAC.
-
Materials: Cell line expressing the POI, cell culture medium, PROTAC compound, DMSO (vehicle control), lysis buffer, BCA protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the POI, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Step 1: Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (or DMSO as a vehicle control) for a specified time (e.g., 18-24 hours).
-
Step 2: Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Step 3: Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Step 4: SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Step 5: Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Step 6: Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Step 7: Analysis: Re-probe the membrane with an antibody for a loading control to normalize the data. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. From this data, DC₅₀ and Dₘₐₓ values can be calculated.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its composition directly influencing the molecule's therapeutic potential. The use of a PEG4 spacer offers a distinct set of advantages over traditional alkyl chains, most notably by improving solubility and providing optimal flexibility for efficient ternary complex formation. This often translates to enhanced protein degradation potency and efficacy. While the "trial and error" approach to linker design is being replaced by more rational, structure-guided strategies, the PEG4 linker remains a robust and highly effective starting point for the development of next-generation protein degraders.[5]
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthetic Boc-N-Amido-PEG4-propargyl for Drug Development Applications
For researchers, scientists, and drug development professionals, the purity and performance of chemical linkers are paramount for the synthesis of effective and safe therapeutics. This guide provides an objective comparison of synthetic Boc-N-Amido-PEG4-propargyl, a key reagent in click chemistry and Proteolysis Targeting Chimera (PROTAC) development, with its common alternatives. The analysis is supported by available experimental data and detailed methodologies to aid in the selection of the most suitable linker for specific research needs.
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal propargyl group. The polyethylene glycol (PEG) chain enhances solubility and offers flexibility, while the functional groups enable its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a cornerstone of modern bioconjugation and drug discovery.[1][2] Its primary application lies in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[3][4]
Purity Comparison of Boc-N-Amido-PEG-propargyl Linkers
The purity of a linker is a critical parameter, as impurities can lead to side reactions, difficult purification of the final conjugate, and potentially confounding biological results. Commercial suppliers of this compound and its variants with different PEG chain lengths typically report purities of 95% or higher, determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Product | Supplier Example | Stated Purity | Molecular Weight | CAS Number |
| Boc-N-Amido-PEG2-propargyl | BroadPharm | ≥98%[5] | 243.3 | 869310-84-9 |
| This compound | BroadPharm | ≥98%[1] | 331.4 | 1219810-90-8 |
| Glyco MindSynth | 95-98%[6] | 331.4 | 1219810-90-8 | |
| ChemScene | ≥97%[7] | 331.40 | 1219810-90-8 | |
| Boc-N-Amido-PEG5-propargyl | BroadPharm | ≥98% | 375.5 | N/A |
| Boc-N-Amido-PEG9-propargyl | BroadPharm | ≥97%[8] | 551.7 | N/A |
Note: This table is a summary of publicly available data from various suppliers and is for comparative purposes. Actual purity may vary by batch.
Performance Comparison in PROTAC Applications
The performance of a PEG linker in the context of a PROTAC is not solely dependent on its purity but also on its length and composition. The linker's length is a critical determinant of the resulting PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9][10] A linker that is too short may lead to steric clashes, while one that is too long may not facilitate an effective interaction.[11]
The choice between a PEG-based linker and an alkyl-based linker also influences the physicochemical properties of the PROTAC. PEG linkers generally improve the hydrophilicity and solubility of the molecule, which can be advantageous for cell permeability and pharmacokinetic properties.[3] However, in some cases, alkyl chains may be preferred.[11]
The following table summarizes findings from a study on Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of linker length on PROTAC efficacy.
| PROTAC Linker | Linker Length (atoms) | BTK Binding Affinity (IC50, nM) | Degradation Potency (DC50, nM) |
| 2 PEG units | ~9 | Impaired (~20-fold increase) | Reduced Potency |
| 4 PEG units | ~15 | Consistent with free ligand | Potent |
| ≥ 4 PEG units | ≥15 | Consistent with free ligand | Potent |
This data is adapted from a study by Zorba et al. and highlights the principle that linker length optimization is crucial for PROTAC activity.[11]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of linker purity and performance. Below are representative methodologies for key analytical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the linker in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 25 °C
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it linearly to a high percentage (e.g., 80%) over 20-30 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at a stable temperature (e.g., 298 K).
-
The spectrum should be consistent with the expected chemical shifts, splitting patterns, and integrations for the protons in the molecule.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts for the protons of the Boc group, the PEG chain, and the propargyl group.
Protocol 3: Mass Determination by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).
Reagents:
-
Methanol or acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid (optional, to aid ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the linker (e.g., 0.1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the compound (expected exact mass for C₁₆H₂₉NO₆ is 331.1995).
Visualizing the Role of this compound
The following diagrams illustrate the key processes and relationships involving this compound.
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. t-Boc-N-Amido-PEG2-propargyl, 869310-84-9 | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. chemscene.com [chemscene.com]
- 8. t-Boc-N-Amido-PEG9-propargyl | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Boc-N-Amido-PEG4-propargyl: A Comparative Guide
For researchers, scientists, and drug development professionals, a detailed understanding of the structural characteristics of bifunctional linkers is paramount for successful bioconjugation, drug delivery, and proteomics applications. This guide provides a comparative spectroscopic analysis of Boc-N-Amido-PEG4-propargyl, a popular PEG linker, alongside its common alternatives. The presented data, derived from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offers a baseline for quality assessment and comparative evaluation.
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal propargyl group, separated by a four-unit polyethylene glycol (PEG) spacer. This architecture allows for sequential and orthogonal conjugation strategies, making it a versatile tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecules. The propargyl group facilitates click chemistry reactions, while the Boc-protected amine can be deprotected to enable amide bond formation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its analogs with varying PEG chain lengths (PEG2 and PEG6) and an alternative protecting group (Fmoc). This data is essential for verifying the structure and purity of these linkers.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Functional Group | Boc-N-Amido-PEG2-propargyl | This compound | Boc-N-Amido-PEG6-propargyl | Fmoc-N-Amido-PEG4-propargyl |
| -C≡CH | ~2.40 (t) | ~2.41 (t) | ~2.42 (t) | ~2.41 (t) |
| -O-CH₂-C≡CH | ~4.15 (d) | ~4.16 (d) | ~4.17 (d) | ~4.16 (d) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m) | ~3.66 (m) | ~3.66 (m) | ~3.66 (m) |
| Boc (-C(CH₃)₃) | ~1.44 (s) | ~1.44 (s) | ~1.44 (s) | - |
| Fmoc (aromatic) | - | - | - | ~7.30-7.80 (m) |
| Fmoc (aliphatic) | - | - | - | ~4.20-4.40 (m) |
| -NH- | ~5.30 (br s) | ~5.30 (br s) | ~5.30 (br s) | ~5.80 (br s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Actual chemical shifts may vary slightly depending on the solvent and instrument used.
Table 2: Comparative IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | Boc-N-Amido-PEG2-propargyl | This compound | Boc-N-Amido-PEG6-propargyl | Fmoc-N-Amido-PEG4-propargyl |
| ≡C-H stretch | ~3290 | ~3290 | ~3290 | ~3290 |
| C≡C stretch | ~2110 | ~2110 | ~2110 | ~2110 |
| C=O stretch (Boc/Fmoc) | ~1690 | ~1690 | ~1690 | ~1710 |
| N-H bend | ~1520 | ~1520 | ~1520 | ~1530 |
| C-O-C stretch (PEG) | ~1100 | ~1100 | ~1100 | ~1100 |
| N-H stretch | ~3350 | ~3350 | ~3350 | ~3340 |
Note: The C-O-C stretching of the PEG backbone is typically a strong and broad absorption.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of PEGylated linkers. Specific parameters may require optimization based on the instrument and sample concentration.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical for proper dissolution and to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of at least 1-2 seconds between scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Experimental Workflow and Structural Comparison
To further clarify the analytical process and the structural differences between the compared linkers, the following diagrams are provided.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
Caption: Key Structural Differences in Compared PEG Linkers.
Validating PROTAC Activity: A Comparative Guide to Functional Assays for PEG4-Linked Degraders
For researchers, scientists, and drug development professionals, establishing the functional activity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. This guide provides a comparative overview of key functional assays to validate the activity of PROTACs featuring a polyethylene glycol (PEG) 4 linker, a commonly utilized component for its favorable physicochemical properties. We present supporting experimental data, detailed protocols for essential assays, and visualizations to clarify complex biological processes and workflows.
The efficacy of a PROTAC is fundamentally dependent on its ability to induce the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the POI-binding and E3 ligase-binding moieties plays a pivotal role in this process, and PEG4 linkers are frequently employed to enhance solubility and optimize the geometry of the ternary complex.[1] The following sections detail the assays crucial for confirming the mechanism of action and quantifying the efficacy of these targeted protein degraders.
Key Functional Assays for PROTAC Validation
A robust assessment of a PROTAC's activity involves a multi-faceted approach, interrogating each step of its mechanism of action. The primary assays include quantifying target protein degradation, confirming the formation of the ternary complex, verifying ubiquitination, and assessing the downstream effects on cell viability.
Target Protein Degradation Assays
The most direct measure of a PROTAC's success is the reduction in the levels of the target protein. Western blotting is the gold-standard technique for this purpose, allowing for the quantification of degradation. Key parameters derived from these experiments are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[1]
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for target ubiquitination. Assays that measure the proximity of the POI and the E3 ligase in the presence of the PROTAC are essential for mechanistic validation. NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay for this purpose.[2][3]
In-Cell Ubiquitination Assays
To confirm that protein degradation is occurring via the ubiquitin-proteasome pathway, it is crucial to demonstrate that the target protein is ubiquitinated in a PROTAC-dependent manner. In-cell ubiquitination assays provide this confirmation.
Cell Viability Assays
Assessing the downstream functional consequence of target protein degradation is often a key objective. Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the metabolic activity of cells and can indicate whether the degradation of the target protein leads to a cytotoxic or cytostatic effect.
Comparative Performance of PROTAC Linkers
The choice of linker is a critical determinant of PROTAC efficacy. The following table summarizes experimental data comparing the performance of PROTACs with different linker types, including PEG linkers of varying lengths. It is important to note that the optimal linker is target- and E3 ligase-dependent.
| PROTAC System (Target-E3 Ligase) | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-CRBN | PEG | 0 (no linker) | < 500 | - | [4] |
| BRD4-CRBN | PEG | 1-2 PEG units | > 5000 | - | [4] |
| BRD4-CRBN | PEG | 4-5 PEG units | < 500 | - | [4] |
| SMARCA2-VHL | Alkyl | >12 | >1000 | - | [5] |
| SMARCA2-VHL | PEG4 | ~15 | <100 | >90 | [5] |
| BTK-CRBN | PEG | < 5 PEG units | Inactive | - | [6] |
| BTK-CRBN | PEG | 9 PEG units | 5.9 | >90 | [6] |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to guide researchers in their experimental design.
Western Blot for Protein Degradation
This protocol outlines the standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify the band intensities and normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values from the dose-response curve.
NanoBRET™ Ternary Complex Formation Assay (Live Cells)
This assay measures the proximity of the target protein and an E3 ligase in living cells.[2][3]
Principle: The target protein is fused to NanoLuc® luciferase (energy donor), and the E3 ligase is fused to HaloTag® (energy acceptor). Upon ternary complex formation induced by the PROTAC, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
2. Cell Plating and Ligand Addition:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
3. PROTAC Treatment:
-
Add the PROTAC at various concentrations to the wells.
4. Substrate Addition and Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration to observe the characteristic "hook effect" indicative of ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
Principle: Similar to the NanoBRET™ ternary complex assay, the target protein is tagged with NanoLuc®. However, in this assay, ubiquitin is fused to HaloTag®. PROTAC-induced ubiquitination of the target protein brings the NanoLuc® and HaloTag®-ubiquitin into close proximity, generating a BRET signal.[3]
1. Cell Preparation:
-
Use cells endogenously expressing the target protein tagged with HiBiT (a small peptide that reconstitutes NanoLuc® activity with LgBiT).
-
Transfect these cells to express a HaloTag®-Ubiquitin fusion protein.
2. Assay Procedure:
-
Plate the cells and add the HaloTag® ligand.
-
Treat with the PROTAC at various concentrations.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal.
3. Data Analysis:
-
An increase in the BRET signal with increasing PROTAC concentration indicates ubiquitination of the target protein.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[7]
1. Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
2. Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
3. Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Measurement:
-
Record the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for their validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the validation of PROTAC activity.
By employing this comprehensive suite of functional assays, researchers can rigorously validate the activity of their PEG4-linked PROTACs, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
The Fulcrum of Function: A Comparative Guide to PROTAC Linker Stability In Vitro
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on a triumvirate of components: a ligand for the target protein, a recruiter for an E3 ligase, and the connecting linker. Often underestimated, the linker is a critical determinant of a PROTAC's pharmacokinetic profile and overall efficacy. Its composition dictates not only the crucial spatial orientation for ternary complex formation but also the molecule's inherent stability. This guide provides a comparative analysis of the in vitro stability of common PROTAC linker classes, supported by quantitative data and detailed experimental protocols.
The in vitro stability of a PROTAC is a key predictor of its in vivo behavior. Rapid degradation in plasma or by metabolic enzymes in the liver can severely limit a PROTAC's therapeutic window. The primary sites of metabolic vulnerability often lie within the linker, making its chemical nature a focal point for optimization.[] This guide will delve into the three principal categories of PROTAC linkers: flexible aliphatic and polyethylene glycol (PEG) chains, and the increasingly popular rigid linkers incorporating cyclic moieties.
Comparative In Vitro Stability of PROTAC Linkers
The metabolic stability of PROTACs is typically assessed by measuring their half-life (t½) in matrices such as human liver microsomes (HLM), hepatocytes, or plasma. Longer half-lives are indicative of greater stability. The following table summarizes in vitro half-life data for PROTACs with different linker types, primarily drawing from a comprehensive study by Goracci et al. (2020) which evaluated a diverse set of PROTACs in cryopreserved human hepatocytes.[2][3]
| PROTAC Scaffold (Target-E3 Ligase) | Linker Type | Linker Description | Half-life (t½) in Human Hepatocytes (min) | Reference |
| BET - CRBN | Alkyl | Short Alkyl Chain | > 240 | [2][3] |
| Alkyl | Long Alkyl Chain | 135.0 | [2][3] | |
| PEG-based | PEG Chain | 165.8 | [2][3] | |
| Rigid (Cyclic) | Piperazine-containing | > 240 | [2][3] | |
| BET - VHL | Alkyl | Alkyl Chain | 114.9 | [2][3] |
| PEG-based | PEG Chain | 144.2 | [2][3] | |
| Rigid (Cyclic) | Piperazine-containing | > 240 | [2][3] | |
| PARP - CRBN | Alkyl | Alkyl Chain | 129.6 | [2][3] |
| Rigid (Cyclic) | Triazole-containing | > 240 | [2][3] | |
| AR - CRBN | Alkyl | Alkyl Chain | 8.4 | [2][3] |
| PEG-based | PEG Chain | 34.6 | [2][3] | |
| Rigid (Cyclic) | Triazole-containing | 50.6 | [2][3] |
Key Observations:
-
Rigid is Robust: PROTACs incorporating rigid cyclic structures like piperazine and triazole in their linkers consistently demonstrate superior metabolic stability, with many exhibiting half-lives exceeding 240 minutes.[2] This enhanced stability is attributed to the reduced flexibility and steric hindrance these structures provide, which can protect against enzymatic degradation.[]
-
Flexible Linkers - A Mixed Picture: While flexible linkers are synthetically accessible, their stability can be variable.
-
PEG Linkers: Often employed to improve solubility, PEG linkers can be susceptible to oxidative metabolism.[] However, the data suggests they can offer comparable or even slightly better stability than their aliphatic counterparts in some scaffolds.[3]
-
Alkyl Linkers: The stability of alkyl linkers appears to be inversely related to their length; shorter alkyl chains tend to be more stable.[] This is likely due to a reduction in the number of potential metabolic "soft spots" and increased steric hindrance that limits enzyme access.
-
-
Scaffold Influence: The inherent metabolic liabilities of the target-binding ligand or the E3 ligase ligand can significantly impact the overall PROTAC stability, sometimes overriding the influence of the linker. For instance, PROTACs targeting the Androgen Receptor (AR) generally showed lower stability regardless of the linker type, a trend associated with the metabolic instability of the AR ligand itself.[2]
Visualizing the Path to Degradation and its Assessment
To understand how a PROTAC's stability influences its function, it is crucial to visualize both the mechanism of action and the experimental workflow for assessing its stability.
Detailed Experimental Protocols
Accurate assessment of in vitro stability is paramount for the rational design of PROTACs. Below are standardized protocols for two of the most common assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control (e.g., a compound with known high clearance like verapamil)
-
Negative control (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test PROTAC at the final desired concentration (typically 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-NADPH mediated degradation.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution, typically 3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent PROTAC compound.
-
Data Analysis: The elimination rate constant (k) is determined from the slope of the natural logarithm of the remaining PROTAC concentration versus time. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be calculated.[5][6]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, evaluating its susceptibility to degradation by plasma enzymes (e.g., proteases, esterases).
Materials:
-
Test PROTAC compound
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO.
-
Incubation: In a 96-well plate, add the plasma and spike in the test PROTAC to the final desired concentration (e.g., 1 µM).
-
Time Course: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[7]
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[7]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life (t½).
Conclusion
The linker is a pivotal element in PROTAC design, profoundly influencing the molecule's stability and, consequently, its therapeutic potential. The presented data strongly suggests that the incorporation of rigid cyclic moieties, such as piperazine and triazole, is a highly effective strategy for enhancing in vitro metabolic stability. While flexible alkyl and PEG linkers offer synthetic advantages, their stability profile is more variable and often requires careful optimization of length and composition. By employing robust in vitro stability assays, researchers can make informed decisions in the linker design process, paving the way for the development of more durable and effective PROTAC-based therapeutics.
References
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-N-Amido-PEG4-propargyl: A Step-by-Step Guide for Laboratory Personnel
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for Boc-N-Amido-PEG4-propargyl. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically in organic solvents like DMSO, DMF, or DCM, must be collected in a separate, designated container for non-halogenated organic waste. Do not mix with aqueous or halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Container Labeling:
The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity and concentration of the waste.
-
The date of accumulation.
The container must be kept securely closed when not in use.
3. Spill Management:
In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain. While the PEG component is generally considered biodegradable, the complete environmental impact of the entire molecule is not fully known.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations.
Key Chemical Properties and Disposal Considerations
| Component | Disposal Consideration |
| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[5][6][7] Avoid mixing with acidic waste streams to prevent uncontrolled deprotection and the release of isobutylene gas. |
| Polyethylene Glycol (PEG) | PEG is generally considered non-hazardous and biodegradable.[8][9] However, it should not be disposed of down the sanitary sewer in this chemical context. |
| Propargyl Group | The terminal alkyne (propargyl group) can be reactive. While not as hazardous as propargyl alcohol or propargyl chloride, it should be treated as a potentially reactive chemical moiety.[10][11][12][13] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Protection and Deprotection [es.bzchemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
Personal protective equipment for handling Boc-N-Amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Boc-N-Amido-PEG4-propargyl. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Recommendations |
| Eye and Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or spills.[1][2][3] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[1] |
| Body | Laboratory Coat or Chemical-resistant Apron | A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used over the lab coat.[1][4] |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors should be used. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both safety and the success of experimental protocols. This substance is a PEG-based PROTAC linker containing an alkyne group, often used in click chemistry reactions.[5][6]
1. Preparation and Precaution:
- Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
- Verify that all required PPE is available and in good condition.
- Ensure that a chemical fume hood is operational and that the work area is clean and free of clutter.
- Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Weighing and Aliquoting:
- This compound is typically a solid at room temperature.
- To minimize inhalation of any dust, perform all weighing and aliquoting within a chemical fume hood.
- Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
- Close the container tightly immediately after use to prevent moisture absorption and contamination.
3. Dissolution:
- The compound is soluble in solvents such as DMSO, DCM, and DMF.[7]
- When dissolving, add the solvent slowly to the solid to avoid splashing.
- If the dissolution process is exothermic, prepare an ice bath to control the temperature.
4. Reaction Setup:
- All reactions involving this compound should be conducted in a chemical fume hood.
- Ensure all glassware is dry and appropriate for the planned reaction.
- If the reaction involves heating, use a well-controlled heating mantle and monitor the temperature closely.
5. Post-Reaction Work-up and Purification:
- Quench the reaction carefully, following established laboratory procedures for the specific chemistry being performed.
- Handle all solvents and reagents used in the work-up with the same level of precaution as the primary compound.
- During purification (e.g., chromatography), maintain proper ventilation and wear appropriate PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) should be placed in a designated, labeled hazardous waste container.
- All liquid waste containing this compound (e.g., reaction mixtures, solvents from purification) should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- The approximate concentration and other components of the waste mixture should also be listed on the label.
3. Storage of Waste:
- Waste containers should be kept closed at all times, except when adding waste.
- Store waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. hsa.ie [hsa.ie]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
